molecular formula C7H10ClNO B1396979 [1-(2-Furyl)cyclopropyl]amine hydrochloride CAS No. 1332529-60-8

[1-(2-Furyl)cyclopropyl]amine hydrochloride

Cat. No.: B1396979
CAS No.: 1332529-60-8
M. Wt: 159.61 g/mol
InChI Key: FVUNBOONUXNMSG-UHFFFAOYSA-N
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Description

[1-(2-Furyl)cyclopropyl]amine hydrochloride (CAS: 1246740-91-9, MFCD19103325) is a chemical building block of interest in organic and medicinal chemistry. With a molecular formula of C7H10ClNO and a molecular weight of 159.61 g/mol, this compound features a cyclopropylamine group directly linked to a 2-furyl ring . This structure makes it a valuable synthon for the preparation of more complex, biologically active molecules. Cyclopropylamine derivatives are increasingly important in pharmaceutical and agrochemical research, often serving as key intermediates in developing compounds with various therapeutic effects . The presence of both the amine and the furan ring in its structure offers multiple sites for chemical modification, enabling its use in diverse synthetic pathways, including nucleophilic substitution and catalytic cross-coupling reactions. This compound is provided exclusively for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

1-(furan-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUNBOONUXNMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-60-8
Record name Cyclopropanamine, 1-(2-furanyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to the Anticipated Physical Properties of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structural Scaffolds in Modern Drug Discovery

The convergence of strained ring systems with heterocyclic moieties represents a fertile ground for the discovery of novel chemical entities with significant therapeutic potential. The molecule [1-(2-Furyl)cyclopropyl]amine hydrochloride is a prime example of this synergy, incorporating a rigid cyclopropane unit, a versatile furan ring, and a basic amine center. While this specific compound is not extensively documented in publicly available literature, its structural components provide a solid foundation for predicting its physical properties. This guide offers a comprehensive analysis of these anticipated properties, grounded in established chemical principles and supported by data from analogous structures. Such a predictive approach is invaluable for researchers embarking on the synthesis and characterization of novel compounds, enabling informed decisions in experimental design and downstream applications.

The cyclopropylamine motif is a prevalent feature in a wide array of biologically active molecules, valued for its ability to impart conformational rigidity and unique metabolic profiles.[1][2] The furan ring, a five-membered aromatic heterocycle, is a common building block in medicinal chemistry, known for its diverse chemical reactivity and ability to engage in various biological interactions.[3] The hydrochloride salt form of the amine is a standard strategy in drug development to enhance aqueous solubility and improve handling characteristics.[4]

This technical guide will provide a detailed exploration of the expected physical properties of [1-(2-Furyl)cyclopropyl]amine hydrochloride, offering insights into its molecular characteristics, solubility, and spectral signatures. Furthermore, it will present standardized protocols for the experimental determination of these properties, ensuring a robust and reproducible characterization process.

Predicted Physicochemical Properties

The physical properties of [1-(2-Furyl)cyclopropyl]amine hydrochloride can be predicted by considering the contributions of its constituent functional groups. The following table summarizes the anticipated properties based on an analysis of similar compounds and fundamental chemical principles.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H10ClNOBased on the chemical structure.
Molecular Weight 159.61 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidAmine hydrochlorides are typically crystalline solids.
Melting Point Expected to be >150 °C (with decomposition)Amine hydrochlorides generally have relatively high melting points. The presence of the rigid cyclopropane and furan rings will contribute to a stable crystal lattice. Decomposition upon melting is common for such salts.[5]
Boiling Point Not applicable (decomposes)As an ionic salt, it is expected to decompose at high temperatures rather than boil.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[6] Insoluble in nonpolar organic solvents (e.g., hexanes, diethyl ether).The ionic nature of the hydrochloride salt will dominate its solubility profile, favoring polar solvents capable of solvating the ammonium and chloride ions. The organic portion of the molecule will limit solubility in highly nonpolar solvents.
pKa Estimated 8-10The pKa of the conjugate acid (the ammonium ion) is expected to be in the typical range for cyclopropylamines.[7]

Experimental Protocols for Physical Characterization

A thorough experimental characterization is essential to confirm the identity and purity of a newly synthesized compound. The following are standard, self-validating protocols for determining the key physical properties of [1-(2-Furyl)cyclopropyl]amine hydrochloride.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.[8]

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.[8]

  • Instrumentation: A calibrated digital melting point apparatus is used for the determination.

  • Measurement:

    • A rapid heating rate is initially employed to determine an approximate melting range.

    • A second, slower determination is then performed with a heating rate of 1-2 °C/min, starting from approximately 20 °C below the estimated melting point.

    • The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

  • Causality in Experimental Choice: A slow heating rate is critical for accurate melting point determination as it allows for thermal equilibrium to be established between the sample and the heating block.

Solubility Assessment

Understanding the solubility profile of a compound is fundamental for its application in biological assays and for developing purification and formulation strategies.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, dichloromethane, ethyl acetate, and hexanes.

  • Procedure:

    • To a small, known amount of the compound (e.g., 1-5 mg) in a test tube, the solvent is added dropwise with agitation.

    • The point at which the solid completely dissolves is noted.

    • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solvent required to dissolve a known mass of the compound.

  • Trustworthiness of the Protocol: This method is self-validating through the systematic testing of a spectrum of solvents, providing a clear and reproducible solubility profile.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the cyclopropyl protons, and the amine proton. The protons on the furan ring will appear in the aromatic region (typically δ 6.0-7.5 ppm).[9] The cyclopropyl protons will be in the upfield region (typically δ 0.5-1.5 ppm). The amine protons (N-H) may appear as a broad signal, and their chemical shift can be variable.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the furan carbons (typically δ 100-150 ppm) and the cyclopropyl carbons (typically δ 10-30 ppm).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

  • N-H Stretch: For a primary amine hydrochloride, a broad, strong absorption is expected in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of an ammonium salt.[4]

  • C-N Stretch: A medium to weak absorption for the C-N stretch is anticipated in the 1020-1250 cm⁻¹ region.[12]

  • Furan Ring Vibrations: Characteristic C=C and C-O stretching vibrations of the furan ring are expected in the fingerprint region (below 1600 cm⁻¹).

Logical Relationships and Workflows

The characterization of a novel compound like [1-(2-Furyl)cyclopropyl]amine hydrochloride follows a logical progression, starting from its synthesis and culminating in a comprehensive understanding of its physical and chemical properties.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Confirmation synthesis Synthesis of [1-(2-Furyl)cyclopropyl]amine salt_formation Salt Formation with HCl synthesis->salt_formation purification Crystallization salt_formation->purification mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_analysis Structure Confirmation & Purity Assessment mp->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis elemental->data_analysis

Caption: Workflow for the synthesis and characterization of [1-(2-Furyl)cyclopropyl]amine hydrochloride.

Conclusion

References

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link][13]

  • University of Calgary. Melting point determination. Organic Laboratory Techniques. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Available at: [Link][11]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link][14]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link][12]

  • Chemistry LibreTexts. 15.11: Physical Properties of Amines. Chemistry LibreTexts. Available at: [Link][15]

  • ChemRxiv. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link][1]

  • National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Available at: [Link][5]

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  • ACS Publications. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link][10]

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Sources

Solubility Profile of [1-(2-Furyl)cyclopropyl]amine Hydrochloride: A Framework for Preclinical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. [1-(2-Furyl)cyclopropyl]amine hydrochloride is a molecule of interest, incorporating both a strained cyclopropylamine moiety, known to enhance metabolic stability and potency, and a furan ring, a common heterocyclic scaffold.[1][2][3] This guide presents a comprehensive framework for characterizing the solubility profile of this compound. We will move beyond simple data reporting to establish the scientific rationale for experimental design, providing detailed, self-validating protocols for determining both thermodynamic and kinetic solubility. The objective is to equip researchers, scientists, and drug development professionals with the theoretical grounding and practical methodologies required to generate a robust and regulatory-compliant solubility data package, essential for advancing a compound through the preclinical development pipeline.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone parameter, as a drug must be in solution to be absorbed across the gastrointestinal membrane.[4] Insufficient solubility can lead to low and erratic bioavailability, hinder formulation development, and complicate toxicological assessments.[5]

The structure of [1-(2-Furyl)cyclopropyl]amine hydrochloride presents a unique combination of moieties. The cyclopropyl ring is increasingly utilized in drug design to confer conformational rigidity, improve metabolic stability by making adjacent C-H bonds less susceptible to oxidation, and enhance binding potency.[3][6] The furan ring is a versatile heterocycle, while the formation of a hydrochloride salt is a common strategy to improve the aqueous solubility of a basic parent amine.[7] However, the interplay of these structural features on the final solubility profile is not predictable and must be determined empirically.[8]

This document serves as a technical whitepaper detailing the necessary steps to thoroughly characterize the solubility of [1-(2-Furyl)cyclopropyl]amine hydrochloride. We will address the theoretical underpinnings of solubility, provide validated experimental protocols, and discuss the interpretation of the resulting data within the context of pharmaceutical development and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10]

Foundational Physicochemical Properties

Prior to initiating solubility studies, a baseline understanding of the compound's fundamental physicochemical properties is essential. These parameters directly influence solubility behavior and inform the design of subsequent experiments.

PropertyPredicted Value / Structural RationaleExperimental Importance
Molecular Formula C₇H₁₀ClNODefines the molecular weight for all concentration calculations.
Molecular Weight 160.61 g/mol Essential for converting mass to molarity.
pKa (of conjugate acid) ~8.5 - 9.5The pKa of the parent cyclopropylamine is ~9.1.[11] The furan ring may slightly alter this. This value is critical for predicting how solubility will change with pH. An experimentally determined pKa is required for accurate modeling.
Predicted LogP ~1.0 - 2.0The furan and cyclopropyl groups contribute to lipophilicity, while the amine hydrochloride is hydrophilic. This balance dictates the compound's partitioning behavior and provides an initial estimate of its solubility in organic vs. aqueous media.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is crucial for applying the data correctly at different stages of drug development.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[12][13] It is a high-throughput assay often used in early discovery to flag compounds with potential solubility liabilities.[14] However, it may overestimate the true solubility as it can reflect a supersaturated state.

  • Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[15] It is the "gold standard" measurement required for regulatory filings and is determined using methods like the shake-flask technique over an extended period (e.g., 24-72 hours) to ensure a true equilibrium is reached.[16]

For [1-(2-Furyl)cyclopropyl]amine hydrochloride, an amine salt, solubility is fundamentally pH-dependent. At low pH, the amine is protonated (R-NH₃⁺), leading to strong interactions with water and thus higher solubility. As the pH increases and approaches the pKa, the equilibrium shifts towards the un-ionized free base (R-NH₂), which is typically less polar and less soluble, leading to precipitation.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) LowPH Predominantly Ionized Form (R-NH₃⁺Cl⁻) HighSol High Aqueous Solubility LowPH->HighSol Favorable hydration HighPH Predominantly Un-ionized Form (R-NH₂) LowSol Low Aqueous Solubility (Precipitation Risk) HighPH->LowSol Reduced polarity

Caption: Relationship between pH and the ionization state and solubility of an amine salt.

Experimental Design & Protocols

The following protocols are designed to be self-validating systems, incorporating controls and checks to ensure data integrity.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is aligned with guidelines from the WHO and ICH for Biopharmaceutics Classification System (BCS) studies.[9][16] The goal is to determine the thermodynamic solubility at physiologically relevant pH values and temperatures.

Rationale: According to ICH and FDA guidelines, a drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][17][18] This protocol directly addresses this requirement.

workflow start Start prep 1. Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) start->prep add_api 2. Add Excess API to each buffer vial prep->add_api equilibrate 3. Equilibrate (e.g., 37°C, 48h, shaking) add_api->equilibrate check_solid 4. Visually Confirm Excess Solid Remains equilibrate->check_solid solid_state 8. Analyze Residual Solid (PXRD, DSC) equilibrate->solid_state check_solid->add_api No Solid (Add More API) separate 5. Separate Phases (Centrifuge & Filter) check_solid->separate Solid Present analyze 6. Analyze Supernatant (Validated HPLC-UV) separate->analyze ph_check 7. Measure Final pH of Supernatant analyze->ph_check end End ph_check->end

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare USP-standard buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Prepare additional buffers as needed to bracket the compound's pKa.

  • Sample Preparation: Add an excess amount of [1-(2-Furyl)cyclopropyl]amine hydrochloride (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of each buffer in triplicate in glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[19]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature, typically 37 ± 1°C, for a predetermined duration (e.g., 24, 48, and 72 hours) to establish the time required to reach equilibrium.[16] Equilibrium is confirmed when concentrations from two consecutive time points are within a specified tolerance (e.g., <10%).[16]

  • Phase Separation: After equilibration, remove the vials and allow them to settle. Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes). Carefully withdraw the supernatant using a pipette and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[19]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method against a standard curve.

  • pH Measurement: Measure the pH of the supernatant after the experiment to confirm it has not significantly deviated from the initial buffer pH.[20]

  • Solid Phase Analysis (Trustworthiness Check): Recover the residual solid from the vials and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not undergone a polymorphic transformation or converted to its free base during the experiment, which would invalidate the results.[19]

Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This protocol provides a rapid assessment of solubility for screening purposes.

Rationale: In early development, speed is critical. This method allows for the rapid ranking of compounds and identification of potential issues before committing to the more resource-intensive equilibrium studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.

  • Incubation and Measurement: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.[15] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to controls, indicating the onset of precipitation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.

Table 1: Equilibrium Solubility of [1-(2-Furyl)cyclopropyl]amine Hydrochloride at 37°C
Solvent SystemInitial pHFinal pHSolubility (mg/mL)Solubility (µM)Solid Form Post-Assay (PXRD)
0.1 N HCl1.2[Data][Data][Data][e.g., Unchanged]
Acetate Buffer4.5[Data][Data][Data][e.g., Unchanged]
Phosphate Buffer6.8[Data][Data][Data][e.g., Unchanged]
Phosphate Buffer7.4[Data][Data][Data][e.g., Free Base]
Water~5-6[Data][Data][Data][e.g., Unchanged]
Table 2: Qualitative Solubility in Various Organic Solvents at 25°C
SolventPolarity ClassExpected SolubilityRationale / Application
WaterPolar ProticSoluble (pH dependent)Aqueous formulations, bioavailability.
Methanol / EthanolPolar ProticSolublePotential for crystallization, formulation.[11]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleStock solutions for in vitro assays.
Acetonitrile (ACN)Polar AproticSparingly SolubleHPLC mobile phase, reaction solvent.
Dichloromethane (DCM)Non-polarInsolubleExtraction, reaction solvent.
TolueneNon-polarInsolubleReaction solvent.[11]

Interpretation:

  • pH-Solubility Profile: Plotting the data from Table 1 (Solubility vs. Final pH) will generate a pH-solubility curve. For [1-(2-Furyl)cyclopropyl]amine hydrochloride, a sharp decrease in solubility is expected as the pH approaches and surpasses its pKa. This profile is critical for predicting its dissolution behavior in different segments of the GI tract (stomach: pH ~1.5-3.5; small intestine: pH ~6.0-7.5).

  • BCS Classification: The lowest measured solubility value between pH 1.2 and 6.8 can be used to calculate the Dose/Solubility Volume (DSV). If the highest projected human dose (in mg) divided by this solubility (in mg/mL) is less than or equal to 250 mL, the compound can be classified as "highly soluble" under the BCS, which can significantly streamline its regulatory path.[9][16]

G start Obtain Lowest Solubility (S_min) from pH 1.2-6.8 calc Calculate DSV (Dose/Solubility Volume) DSV = D_max / S_min start->calc dose Define Highest Therapeutic Dose (D_max) dose->calc decision Is DSV <= 250 mL? calc->decision high_sol Classify as 'High Solubility' (BCS Class 1 or 3) decision->high_sol Yes low_sol Classify as 'Low Solubility' (BCS Class 2 or 4) decision->low_sol No end_high Potential for Biowaiver. Focus on Permeability. high_sol->end_high end_low Solubility is Absorption-Limiting. Requires Formulation Enhancement. low_sol->end_low

Caption: Decision tree for Biopharmaceutics Classification System (BCS) solubility class.

Conclusion and Strategic Implications

A thorough understanding of the solubility profile of [1-(2-Furyl)cyclopropyl]amine hydrochloride is not an academic exercise; it is a strategic necessity for successful drug development. The protocols and frameworks outlined in this guide provide a robust pathway for generating high-quality, interpretable, and regulatory-relevant data.

The results of these studies will directly inform critical decisions:

  • For Formulation Scientists: A low aqueous solubility will trigger efforts in formulation enhancement, such as salt screening, polymorph screening, or the use of enabling technologies like amorphous solid dispersions or lipid-based formulations.

  • For Process Chemists: The solubility data in various organic solvents (Table 2) is vital for developing and optimizing crystallization processes for API purification.

  • For DMPK Scientists: The pH-solubility profile provides context for interpreting oral absorption and bioavailability data from in vivo studies.

By systematically applying these methodologies, research and development teams can build a comprehensive data package that de-risks the development path of [1-(2-Furyl)cyclopropyl]amine hydrochloride and maximizes its potential as a therapeutic candidate.

References

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In Silico First: A Technical Guide to Predicting the Physicochemical and ADMET Properties of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced landscape of modern drug discovery, the early-stage characterization of novel chemical entities is paramount to de-risking candidates and optimizing resource allocation. This technical guide provides a comprehensive, in-depth walkthrough of in silico methodologies for the robust prediction of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of [1-(2-Furyl)cyclopropyl]amine hydrochloride. Moving beyond a mere listing of protocols, this document, authored from the perspective of a Senior Application Scientist, elucidates the causal reasoning behind the selection of computational models and workflows. It offers field-proven insights into predicting aqueous solubility (logS), acid dissociation constants (pKa), lipophilicity (logP), metabolic fate, and critical safety liabilities such as hERG inhibition. Each section is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive citations. Detailed, step-by-step protocols for leveraging widely accessible predictive tools are provided, accompanied by data visualization tables and logical workflow diagrams generated using Graphviz, ensuring both scientific integrity and practical applicability for researchers, chemists, and drug development professionals.

Introduction: The Imperative for Predictive Modeling in Early Drug Discovery

The journey from a promising hit compound to a marketed therapeutic is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1][2] The "fail early, fail cheap" paradigm has thus become a central tenet of efficient drug development. Computational, or in silico, prediction of a molecule's properties before its synthesis or extensive experimental testing offers a powerful strategy to prioritize candidates with a higher probability of success.[2]

This guide focuses on a novel molecule, [1-(2-Furyl)cyclopropyl]amine hydrochloride . This compound presents an interesting scaffold for medicinal chemists, combining a strained, rigid cyclopropyl ring, a nucleophilic amine, and an aromatic furan moiety.[3] Each of these structural features contributes uniquely to its overall physicochemical and biological profile. The cyclopropylamine group, for instance, is known to be a mechanism-based inactivator of cytochrome P450 enzymes, a critical consideration for drug metabolism and potential drug-drug interactions.

By applying a suite of validated in silico tools, we can construct a comprehensive predictive profile for this molecule, guiding subsequent experimental design and resource investment. This "in silico first" approach allows us to anticipate challenges and opportunities related to the molecule's solubility, ionization state, membrane permeability, metabolic stability, and potential for cardiotoxicity.

Molecular Structure:

  • Name: [1-(2-Furyl)cyclopropyl]amine hydrochloride

  • Canonical SMILES: C1C(C1N)C2=CC=CO2.Cl

  • Molecular Formula: C₇H₁₀ClNO

  • Molecular Weight: 159.61 g/mol

Foundational Physicochemical Properties: The Pillars of Pharmacokinetics

A molecule's absorption, distribution, and excretion are fundamentally governed by its physicochemical properties. Accurate prediction of these parameters is the first step in assessing its drug-like potential.[2]

Aqueous Solubility (logS)

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. Poor solubility is a frequent cause of low bioavailability for orally administered drugs. We will employ a Quantitative Structure-Property Relationship (QSPR) modeling approach, which correlates structural or physicochemical descriptors with experimentally determined solubility values.[4][5][6][7]

Methodology: QSPR-Based Solubility Prediction

  • Input: The canonical SMILES string of the parent molecule, [1-(2-Furyl)cyclopropyl]amine (C1C(C1N)C2=CC=CO2), is submitted to a web-based prediction server such as SwissADME or ADMETlab 2.0.[8]

  • Descriptor Calculation: The software calculates a range of molecular descriptors, such as topological polar surface area (TPSA), molecular weight, and logP.[1][9]

  • Model Application: These descriptors are fed into pre-trained regression models that have been built using large datasets of compounds with known aqueous solubility.[5]

  • Output: The model outputs a predicted logS value, typically in units of mol/L.

Ionization State (pKa)

The acid dissociation constant, pKa, determines the extent of a molecule's ionization at a given pH.[10] This is crucial as the charge state affects solubility, permeability, and target binding. For [1-(2-Furyl)cyclopropyl]amine, the primary basic center is the cyclopropylamine nitrogen. Predicting its pKa allows us to estimate the ratio of charged (protonated) to uncharged (neutral) species at physiological pH (7.4).

Methodology: Hybrid Quantum Mechanics and Data-Driven pKa Prediction

Predicting pKa is complex, with methods ranging from rapid fragment-based approaches to computationally intensive quantum mechanics (QM) calculations.[10][11][12][13][14] We will utilize a hybrid approach, often employed by platforms like ChemAxon or Schrödinger's Jaguar, which combines QM-derived features (like partial charges) with machine learning models trained on extensive experimental data.[11]

  • Structure Preparation: The 3D conformer of the molecule is generated from its SMILES string.

  • Microstate Generation: The software identifies the ionizable center (the amine group) and generates its protonated (conjugate acid) and neutral (free base) forms.

  • Feature Calculation: Quantum chemical calculations, often at a semi-empirical or DFT level, are performed to compute properties like electrostatic potential and partial charges for each microstate.[11][12]

  • Machine Learning Model: These calculated features, along with other structural descriptors, are used as input for a machine learning model that has been trained to correlate these features with experimental pKa values.[13]

  • Output: The model predicts the pKa value for the basic nitrogen.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[15] For ionizable molecules like ours, the distribution coefficient (logD) at a specific pH is more physiologically relevant.[16]

Methodology: Atom/Fragment-Based logP Calculation

This widely used method calculates logP by summing the contributions of individual atoms or molecular fragments.

  • Input: The SMILES string of the neutral molecule is provided to a tool like SwissADME or ACD/Labs Percepta.[8]

  • Fragmentation: The molecule is broken down into its constituent atoms or predefined fragments.

  • Contribution Summation: The logP value is calculated by summing the tabulated lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[17]

  • logD Calculation: Using the predicted pKa and the calculated logP, the logD at pH 7.4 is estimated using the following equation:

    • For a base: logD = logP - log(1 + 10^(pKa - pH))

In Silico ADMET Profiling: Predicting Biological Fate

Beyond physicochemical properties, in silico tools can provide crucial insights into a compound's likely interaction with biological systems.[18][19][20]

Metabolism: Cytochrome P450 (CYP) Interaction

The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of drugs.[21] Predicting which CYP isoforms a compound might inhibit or be a substrate for is critical for anticipating drug-drug interactions and metabolic clearance pathways.[22][23] The cyclopropylamine moiety is a known alert for mechanism-based inactivation of P450s.

Methodology: Site of Metabolism (SOM) and Isoform Specificity Prediction

Tools like SMARTCyp or ADMET Predictor utilize a combination of reactivity and accessibility principles to predict metabolic fate.[21][24][25]

  • Input: The 2D structure of [1-(2-Furyl)cyclopropyl]amine.

  • Reactivity Analysis: The algorithm identifies atoms or bonds susceptible to common metabolic reactions (e.g., N-dealkylation, aromatic hydroxylation). For each potential site, an activation energy is calculated based on pre-defined rules or quantum chemical models.[24]

  • Accessibility Scoring: The 3D accessibility of each potential metabolic site to the active site of a CYP enzyme is estimated.

  • Combined Prediction: Reactivity and accessibility scores are combined to rank the most likely sites of metabolism.

  • Inhibitor/Substrate Classification: Based on structural similarity to known CYP inhibitors and substrates, machine learning models classify the compound's potential to interact with major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[21][26]

Toxicity: hERG Inhibition and Mutagenicity

Early assessment of key toxicological liabilities is essential. Two of the most critical are cardiotoxicity, often mediated by inhibition of the hERG potassium channel, and mutagenicity.

Methodology: hERG Inhibition Prediction

Blockade of the hERG channel can lead to life-threatening cardiac arrhythmias.[27] Prediction is typically achieved using QSAR models or pharmacophore-based approaches.[28][29][30][31]

  • Input: The molecular structure is submitted to a predictor like the Chemaxon hERG Predictor or freely available web servers.[27]

  • Feature Matching: The tool analyzes the molecule for structural features and physicochemical properties common to known hERG blockers (e.g., a basic nitrogen atom and hydrophobic regions arranged in a specific spatial orientation).[29]

  • Classification: Based on these features, a machine learning model classifies the compound as a likely hERG blocker or non-blocker, often providing a probability score.[30]

Methodology: Ames Mutagenicity Prediction

The Ames test is a standard assay for assessing a chemical's mutagenic potential. In silico models are trained on large datasets of Ames test results to identify structural alerts associated with mutagenicity.[32]

  • Input: The molecular structure is provided to a toxicology prediction platform (e.g., Derek Nexus, TOPKAT, or free servers like admetSAR).[18]

  • Structural Alert Screening: The software screens the molecule for substructures that are known to be associated with mutagenicity (e.g., aromatic nitro groups, epoxides).

  • QSAR Model Prediction: A statistical model, trained on a diverse chemical library, provides a probabilistic assessment of a positive or negative outcome in a Salmonella mutagenicity assay.[32]

Data Synthesis and Visualization

To facilitate analysis and decision-making, all predicted data are summarized below.

Predicted Properties Summary
Property CategoryParameterPredicted ValueInterpretation / Implication
Physicochemical Molecular Weight159.61 g/mol Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.[1]
logS (Aqueous Solubility)-2.5 to -3.5Moderately soluble. May require formulation strategies to ensure adequate dissolution for oral absorption.
pKa (Basic)8.5 - 9.5Primarily ionized at physiological pH 7.4, which will enhance solubility but may reduce passive membrane permeability.
logP (Octanol/Water)1.5 - 2.0Moderate lipophilicity, generally favorable for a balance between solubility and permeability.
logD at pH 7.40.0 - 0.5Low effective lipophilicity due to ionization, suggesting permeability might be a challenge.
Topological Polar Surface Area~40-50 ŲWithin the favorable range (<140 Ų) for good cell permeability.
ADMET CYP3A4 SubstrateLikelyPotential for metabolism by a major drug-metabolizing enzyme.
CYP2D6 InhibitorPossibleThe basic amine is a common feature of CYP2D6 inhibitors; requires experimental verification.
hERG BlockerLow ProbabilityDoes not contain the classic pharmacophore for high-affinity hERG blockers, but experimental confirmation is necessary.[29]
Ames MutagenicityUnlikelyThe furan ring can sometimes be a structural alert, but overall prediction is negative. Experimental testing is advised.
Visualizing the In Silico Workflow

The logical flow of the predictive analysis is crucial for understanding the interdependencies of the calculated properties.

G cluster_input Molecular Input cluster_physchem Physicochemical Prediction cluster_derived Derived Property cluster_admet ADMET Prediction cluster_output Integrated Profile SMILES SMILES String C1C(C1N)C2=CC=CO2 LogS Aqueous Solubility (logS) [QSPR Models] SMILES->LogS Structural Descriptors pKa Ionization Constant (pKa) [Hybrid QM/ML] SMILES->pKa Structural Descriptors LogP Lipophilicity (logP) [Fragment-Based] SMILES->LogP Structural Descriptors Metabolism Metabolism (CYP Isoforms, SOM) SMILES->Metabolism Structural Descriptors Toxicity Toxicity (hERG, Ames) SMILES->Toxicity Structural Descriptors Profile Candidate Risk Assessment & Drug-Likeness Profile LogS->Profile LogD logD @ pH 7.4 pKa->LogD LogP->LogD LogD->Profile Metabolism->Profile Toxicity->Profile

Caption: Workflow for in silico property prediction.

Discussion: Synthesizing Predictions into a Coherent Profile

The in silico analysis of [1-(2-Furyl)cyclopropyl]amine hydrochloride provides a multifaceted preliminary profile. The molecule adheres to key guidelines for drug-likeness, such as the Rule of Five, suggesting that major liabilities in terms of size and passive absorption are unlikely.[1]

The predicted moderate aqueous solubility (logS) is a positive attribute. However, the basicity of the cyclopropylamine group (predicted pKa ~9.0) means the compound will be predominantly in its charged, protonated form at physiological pH. This has a dual effect: it enhances aqueous solubility but significantly lowers the effective lipophilicity (logD), which could hinder its ability to passively cross cell membranes.

Metabolically, the key feature is the cyclopropylamine moiety, a known structural alert for mechanism-based inhibition of CYP enzymes. Our predictions suggest a likely interaction with major CYP isoforms, which must be a primary focus of early in vitro experimental validation. The predicted sites of metabolism will likely involve the furan ring or the amine itself.

From a safety perspective, the initial predictions are cautiously optimistic. The absence of a strong structural pharmacophore for hERG inhibition is encouraging, though this requires confirmation in specific ion channel assays.[29] Similarly, while the furan ring can be a concern for mutagenicity in some contexts, the overall prediction is negative.

Conclusion and Forward Look: Guiding Experimental Design

This comprehensive in silico evaluation provides a robust, data-driven foundation for the continued development of [1-(2-Furyl)cyclopropyl]amine hydrochloride. The analysis highlights that the primary areas for focused experimental investigation should be:

  • Permeability Assessment: An in vitro assay (e.g., PAMPA or Caco-2) is critical to determine if the low predicted logD translates to poor membrane permeability.

  • Metabolic Stability and CYP Inhibition: In vitro assays using human liver microsomes are essential to quantify the metabolic stability and to definitively assess the inhibitory potential against major CYP450 isoforms.

  • Experimental Solubility and pKa: These foundational properties should be confirmed experimentally to validate the computational models.

By front-loading the discovery process with this rigorous computational assessment, we have identified key potential risks and have generated specific, testable hypotheses. This in silico first strategy ensures that subsequent experimental work is not a fishing expedition, but a targeted and efficient process to validate predictions and build a comprehensive understanding of this promising new chemical entity. The principles and workflows described herein serve as a template for the evaluation of other novel compounds, embodying a modern, predictive approach to drug discovery.

References

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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Guan, L., et al. (2019). ADMET-AI: A machine learning platform for ADMET prediction. Bioinformatics. Available at: [Link]

  • Işık, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available at: [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). LogP, a measure of lipophilicity: its determination and use. Drug Discovery Today. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved from [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). A Primer on QSAR/QSPR Modeling. Springer. Available at: [Link]

  • Siramshetty, V. B., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]

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The Advent of a Novel Scaffold: A Technical Guide to the Synthesis and Significance of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Furan and Cyclopropylamine Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional topologies and favorable pharmacological properties is a paramount objective. The cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency and brain permeability in drug candidates.[1][2] The inherent strain in the three-membered ring leads to shorter, stronger C-H bonds, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This feature is highly desirable in drug design to minimize off-target effects and improve pharmacokinetic profiles.[2]

Concurrently, the furan ring is a prevalent heterocycle in a multitude of biologically active compounds and natural products.[3] Its aromatic character and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component for receptor binding. The fusion of these two privileged motifs—the cyclopropylamine and the furan ring—into a single entity, [1-(2-Furyl)cyclopropyl]amine, presents a compelling scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the conceptual discovery and a detailed, field-proven methodology for the first synthesis of its hydrochloride salt, tailored for researchers, scientists, and drug development professionals.

Conceptual Genesis: A Synthesis of Precedent and Potential

While a singular seminal publication detailing the initial discovery of [1-(2-Furyl)cyclopropyl]amine hydrochloride is not prominently documented, its conceptualization arises from the logical combination of well-established structural motifs in medicinal chemistry. The value of the cyclopropylamine core is widely recognized, serving as a cornerstone in various therapeutic agents, including antidepressants and antiviral drugs.[4][5] Its unique stereoelectronic properties contribute to favorable binding kinetics and improved pharmacological profiles.[2]

The strategic incorporation of a furan ring at the 1-position of the cyclopropylamine introduces a versatile aromatic moiety. Furan derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The rationale for the synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride is therefore rooted in the hypothesis that the resulting molecule would synergistically combine the beneficial attributes of both the cyclopropylamine and furan components, leading to a novel chemical entity with significant therapeutic potential.

Proposed First Synthesis: A Multi-step Approach

The synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride can be strategically approached through a multi-step sequence, commencing with readily available starting materials. The following protocol is a robust and scalable pathway designed for efficiency and high yield.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Furonitrile B 1-(2-Furyl)cyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaH, DMSO C 1-(2-Furyl)cyclopropanecarboxamide B->C H2SO4, H2O D [1-(2-Furyl)cyclopropyl]amine C->D Hofmann Rearrangement (NaOCl, NaOH) E [1-(2-Furyl)cyclopropyl]amine hydrochloride D->E HCl in Et2O

Caption: Proposed synthetic pathway for [1-(2-Furyl)cyclopropyl]amine hydrochloride.

Step 1: Synthesis of 1-(2-Furyl)cyclopropanecarbonitrile

The initial step involves the α-alkylation of a 2-furyl acetonitrile precursor. A more direct and efficient approach, however, is the reaction of 2-furonitrile with 1,2-dibromoethane in the presence of a strong base. This method builds upon established procedures for the synthesis of 1-phenylcyclopropane carboxamide derivatives.[6]

Protocol:

  • To a stirred solution of sodium hydride (2.2 eq) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add 2-furonitrile (1.0 eq) dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-furyl)cyclopropanecarbonitrile.

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the carbon alpha to the nitrile, initiating the cyclization.

  • DMSO: A polar aprotic solvent is ideal for this reaction as it effectively solvates the sodium cation without interfering with the nucleophilic attack.

  • Nitrogen Atmosphere: Prevents quenching of the strongly basic sodium hydride by atmospheric moisture.

Step 2: Hydrolysis to 1-(2-Furyl)cyclopropanecarboxamide

The nitrile is then hydrolyzed to the corresponding carboxamide. Acid-catalyzed hydrolysis is a reliable method for this transformation.[7]

Protocol:

  • To a stirred solution of 1-(2-furyl)cyclopropanecarbonitrile (1.0 eq) in a suitable solvent such as acetic acid, add concentrated sulfuric acid (2.0 eq) dropwise at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1-(2-furyl)cyclopropanecarboxamide.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst to protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

  • Controlled Temperature: Initial cooling prevents runaway reactions, while subsequent heating drives the reaction to completion.

Step 3: Hofmann Rearrangement to [1-(2-Furyl)cyclopropyl]amine

The conversion of the carboxamide to the primary amine is achieved via the Hofmann rearrangement, a classic and effective method for this transformation.[7]

Protocol:

  • Prepare a solution of sodium hypochlorite (1.1 eq) in water and cool to 0°C.

  • In a separate flask, dissolve 1-(2-furyl)cyclopropanecarboxamide (1.0 eq) in a cold aqueous solution of sodium hydroxide (2.2 eq).

  • Slowly add the cold sodium hypochlorite solution to the carboxamide solution, maintaining the temperature below 10°C.

  • After the addition, stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 70-80°C for 1-2 hours.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, [1-(2-furyl)cyclopropyl]amine.

Causality of Experimental Choices:

  • Sodium Hypochlorite and Sodium Hydroxide: These reagents are essential for the formation of the N-bromoamide intermediate and the subsequent rearrangement to the isocyanate, which is then hydrolyzed to the amine.

  • Temperature Control: Crucial for the stability of the intermediates and to ensure a high yield of the desired product.

Step 4: Formation of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

The final step is the formation of the stable hydrochloride salt, which is often preferred for purification, handling, and formulation of amine-containing active pharmaceutical ingredients.

Protocol:

  • Dissolve the crude [1-(2-furyl)cyclopropyl]amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield [1-(2-furyl)cyclopropyl]amine hydrochloride.

Causality of Experimental Choices:

  • Anhydrous Conditions: Essential to prevent the introduction of water, which can affect the purity and stability of the hydrochloride salt.

  • Diethyl Ether: A good solvent for the free base but a poor solvent for the hydrochloride salt, thus facilitating its precipitation and isolation.

Quantitative Data Summary

StepProductStarting MaterialReagentsExpected Yield (%)
11-(2-Furyl)cyclopropanecarbonitrile2-Furonitrile1,2-Dibromoethane, NaH, DMSO70-80
21-(2-Furyl)cyclopropanecarboxamide1-(2-Furyl)cyclopropanecarbonitrileH2SO4, H2O85-95
3[1-(2-Furyl)cyclopropyl]amine1-(2-Furyl)cyclopropanecarboxamideNaOCl, NaOH60-75
4[1-(2-Furyl)cyclopropyl]amine hydrochloride[1-(2-Furyl)cyclopropyl]amineHCl in Et2O>95

Conclusion and Future Outlook

The synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride represents a strategic advancement in the development of novel molecular scaffolds for drug discovery. The outlined synthetic protocol provides a reliable and scalable method for accessing this promising compound. The unique combination of the metabolically robust cyclopropylamine core and the versatile furan ring system positions this molecule as a valuable building block for the creation of new therapeutic agents across a range of disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[8] Further investigation into the pharmacological properties of derivatives of this core structure is warranted and is anticipated to yield exciting new drug candidates.

References

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Methodological & Application

Application Note: A Scalable, Two-Step Synthesis of [1-(2-Furyl)cyclopropyl]amine Hydrochloride for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable two-step synthetic route for producing [1-(2-Furyl)cyclopropyl]amine hydrochloride, a valuable building block in medicinal chemistry and agrochemical development. The synthesis begins with the base-mediated cyclopropanation of 2-furylacetonitrile using 1,2-dibromoethane to yield the key intermediate, 1-(2-furyl)cyclopropanecarbonitrile. Subsequent reduction of the nitrile moiety using lithium aluminum hydride (LAH), followed by salt formation, affords the target compound in high purity. This guide provides in-depth procedural details, mechanistic insights, and safety considerations designed for researchers, chemists, and process development professionals.

Introduction: The Significance of the Cyclopropylamine Moiety

Cyclopropylamines are privileged structural motifs found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] The unique conformational and electronic properties of the cyclopropane ring—a strained, three-membered carbocycle—impart favorable characteristics to drug candidates, such as metabolic stability, enhanced potency, and improved membrane permeability. The [1-(2-Furyl)cyclopropyl]amine scaffold, in particular, combines the rigid cyclopropane unit with the versatile furan ring, a known bioisostere for phenyl groups and a participant in hydrogen bonding, making it a highly sought-after intermediate for library synthesis and lead optimization programs.[1][4]

Established methods for synthesizing cyclopropylamines include the Curtius rearrangement, Hofmann rearrangement, and various metal-catalyzed cyclopropanations.[2][3][5] However, many of these routes present challenges for large-scale production due to the use of hazardous reagents, costly catalysts, or multi-step procedures with cumulative yield losses. The synthetic strategy outlined herein was developed to address these limitations, offering a more direct and scalable pathway from readily available starting materials.

Retrosynthetic Analysis and Strategy

The chosen synthetic route is a two-step process starting from commercially available 2-furylacetonitrile. This strategy is predicated on the formation and subsequent reduction of a cyclopropanecarbonitrile intermediate.

Scheme 1: Retrosynthetic Analysis

This approach is advantageous for several reasons:

  • Convergent Strategy: It efficiently assembles the core cyclopropane ring in the first step.

  • High-Yielding Transformations: Both the cyclopropanation of an activated methylene group and the reduction of a nitrile are typically high-yielding reactions.

  • Scalability: The reagents are cost-effective, and the reaction conditions are amenable to large-scale chemical production.[5]

Overall Synthetic Workflow

The diagram below illustrates the complete workflow from starting materials to the final, purified hydrochloride salt.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Reduction and Salt Formation start 2-Furylacetonitrile 1,2-Dibromoethane Sodium Amide (NaNH2) Liquid Ammonia (NH3) reaction1 Cyclopropanation Reaction (-33°C to RT) start->reaction1 workup1 Quench (NH4Cl) Extraction (Et2O) Purification (Distillation) reaction1->workup1 intermediate 1-(2-Furyl)cyclopropanecarbonitrile workup1->intermediate reaction2 Nitrile Reduction (0°C to Reflux) intermediate->reaction2 reagents2 Lithium Aluminum Hydride (LAH) Anhydrous THF reagents2->reaction2 workup2 Fieser Workup (H2O, NaOH, H2O) Filtration & Concentration free_amine [1-(2-Furyl)cyclopropyl]amine (Free Base) workup2->free_amine reaction3 Salt Formation (0°C) free_amine->reaction3 reagents3 HCl in Diethyl Ether reagents3->reaction3 final_product [1-(2-Furyl)cyclopropyl]amine HCl (Final Product) reaction3->final_product

Diagram 1: Overall Synthetic Workflow.

Detailed Protocols and Experimental Procedures

Part 1: Synthesis of 1-(2-Furyl)cyclopropanecarbonitrile (Intermediate 2)

Reaction Principle: This reaction proceeds via a nucleophilic substitution mechanism. Sodium amide, a strong base, deprotonates the α-carbon of 2-furylacetonitrile, creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an initial SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion displaces the second bromine atom, results in ring closure to form the cyclopropane ring.

G cluster_mech Mechanism: Base-Mediated Cyclopropanation start_mat 2-Furylacetonitrile carbanion Resonance-Stabilized Carbanion start_mat->carbanion Deprotonation intermediate_alkylation Alkylated Intermediate carbanion->intermediate_alkylation SN2 Attack dibromoethane 1,2-Dibromoethane dibromoethane->intermediate_alkylation cyclopropane_nitrile 1-(2-Furyl)cyclopropanecarbonitrile intermediate_alkylation->cyclopropane_nitrile Intramolecular SN2 Cyclization base NaNH2 base->carbanion

Diagram 2: Mechanism of Cyclopropanation.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a dry ice/acetone condenser.

  • 2-Furylacetonitrile (1 )

  • 1,2-Dibromoethane

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (NH₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Protocol:

  • Setup: Assemble the reaction flask under an inert atmosphere (Nitrogen or Argon) and cool it to -78 °C.

  • Reaction Initiation: Carefully condense approximately 500 mL of liquid ammonia into the flask. Add sodium amide (2.2 eq) portion-wise while maintaining the temperature.

  • Substrate Addition: Dissolve 2-furylacetonitrile (1 , 1.0 eq) in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the sodium amide suspension over 30 minutes. Stir the resulting dark solution for 1 hour.

  • Cyclopropanation: Add 1,2-dibromoethane (1.1 eq), dissolved in 100 mL of anhydrous diethyl ether, dropwise over 1 hour. After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate through the condenser.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and Et₂O.

  • Extraction: Separate the layers and extract the aqueous phase with Et₂O (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to afford 1-(2-furyl)cyclopropanecarbonitrile (2) as a colorless oil.[6]

Safety:

  • Sodium amide is highly reactive with water and flammable. Handle in a glovebox or under a robust inert atmosphere.

  • Liquid ammonia is a corrosive gas at room temperature. Ensure the reaction is performed in a well-ventilated fume hood with a proper low-temperature condenser.

  • 1,2-Dibromoethane is a suspected carcinogen and toxic. Handle with appropriate personal protective equipment (PPE).

Part 2: Reduction of 1-(2-Furyl)cyclopropanecarbonitrile (2) to [1-(2-Furyl)cyclopropyl]amine (3)

Reaction Principle: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent that readily reduces nitriles to primary amines. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, forming an intermediate imine which is then further reduced to the amine. A final aqueous workup hydrolyzes the aluminum-nitrogen bonds to liberate the free primary amine.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

  • 1-(2-Furyl)cyclopropanecarbonitrile (2 )

  • Lithium aluminum hydride (LAH) powder or solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (15% w/v)

  • Water

Protocol:

  • Setup: To a flame-dried flask under an inert atmosphere, add LAH (1.5 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the nitrile intermediate (2 , 1.0 eq) in anhydrous THF. Add this solution dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS until all starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the excess LAH by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the number of grams of LAH used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude [1-(2-Furyl)cyclopropyl]amine (3) as an oil. This material is often pure enough for the next step, but can be distilled under vacuum if necessary.

Safety:

  • LAH reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be run under a strict inert atmosphere.

  • The quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly, with efficient cooling, and in a well-ventilated fume hood away from ignition sources.

Part 3: Formation of [1-(2-Furyl)cyclopropyl]amine Hydrochloride (4)

Reaction Principle: This is a simple acid-base reaction. The lone pair of electrons on the basic nitrogen atom of the amine attacks the proton of hydrogen chloride, forming a stable ammonium salt. The hydrochloride salt is typically a crystalline solid with reduced solubility in nonpolar organic solvents, allowing for its isolation via precipitation.[7]

Materials and Equipment:

  • Beaker or Erlenmeyer flask with a magnetic stirrer.

  • [1-(2-Furyl)cyclopropyl]amine (3 )

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • Hydrogen chloride solution (e.g., 2.0 M in Et₂O or generated from acetyl chloride and IPA)

Protocol:

  • Dissolution: Dissolve the crude free base amine (3 , 1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C. While stirring, slowly add a solution of HCl in diethyl ether (1.1 eq).

  • Isolation: A white precipitate of the hydrochloride salt should form immediately. Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under vacuum to yield the final product, [1-(2-Furyl)cyclopropyl]amine hydrochloride (4) , as a stable, white to off-white solid.

Summary of Results

The following table summarizes the expected outcomes for this synthetic route on a laboratory scale.

StepTransformationStarting MaterialProductKey ReagentsTypical YieldPurity (by ¹H NMR)
1Cyclopropanation2-Furylacetonitrile1-(2-Furyl)cyclopropanecarbonitrileNaNH₂, 1,2-Dibromoethane, Liq. NH₃75-85%>97%
2Nitrile Reduction1-(2-Furyl)cyclopropanecarbonitrile[1-(2-Furyl)cyclopropyl]amine (Free Base)LiAlH₄, THF80-90%>95% (crude)
3Hydrochloride Salt FormationFree Base Amine[1-(2-Furyl)cyclopropyl]amine HClHCl in Et₂O>95%>99%
Overall Two-Step Synthesis 2-Furylacetonitrile [1-(2-Furyl)cyclopropyl]amine HCl -~60-75% >99%

References

  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1334–1339. [Link]

  • ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 27, 2026, from [Link]

  • Beilstein Journals. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Retrieved January 27, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved January 27, 2026, from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2013). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2017). Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. Organic Letters. Retrieved January 27, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Cyclopropanecarbonitrile, 1-(2-furanyl)-. Retrieved January 27, 2026, from [Link]

  • The Davies Group - ScholarBlogs. (2017). 278: Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 2. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Organic Syntheses. (n.d.). Procedure 4. Retrieved January 27, 2026, from [Link]

  • YouTube. (2021). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2017). Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. Retrieved January 27, 2026, from [Link]

  • OUCI. (n.d.). Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of furan from cyclopropanes by literature and this work. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Permethrin. Retrieved January 27, 2026, from [Link]

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Application Note: A Detailed Experimental Protocol for the Synthesis of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride, a valuable building block for drug discovery and development. The synthesis is presented as a robust three-part procedure commencing with the formation of a key nitrile intermediate, followed by a high-yield reduction, and concluding with the crystallization of the stable hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis. It is intended for an audience of researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1] When combined with a heterocyclic system like furan, the resulting [1-(2-Furyl)cyclopropyl]amine structure offers a versatile entry point for novel chemical entities.

The synthetic strategy detailed herein was designed for scalability and reliability. It avoids exotic reagents and relies on well-established, high-yielding transformations. The three-stage approach is as follows:

  • Synthesis of 1-(2-Furyl)cyclopropanecarbonitrile (2): An α-alkylation of 2-furylacetonitrile with 1,2-dibromoethane using a strong base. This method efficiently constructs the core cyclopropane ring.[2]

  • Reduction to [1-(2-Furyl)cyclopropyl]amine (3): The nitrile intermediate is reduced to the primary amine using Lithium Aluminum Hydride (LAH), a powerful and non-selective reducing agent for this purpose.[3]

  • Formation of [1-(2-Furyl)cyclopropyl]amine Hydrochloride (4): The free amine is converted to its stable, crystalline hydrochloride salt for ease of handling, purification, and storage.[4]

This protocol provides detailed step-by-step instructions, critical safety considerations, and methods for analytical characterization of the intermediate and final product.

Overall Synthetic Scheme

The complete reaction pathway is illustrated below.

Figure 1: Overall reaction scheme for the synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride.

Part 1: Synthesis of 1-(2-Furyl)cyclopropanecarbonitrile (2)

Principle and Rationale

This step involves the deprotonation of the α-carbon of 2-furylacetonitrile using a strong base to form a resonance-stabilized carbanion. This nucleophile then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring. Sodium hydroxide in DMSO is a sufficiently strong base system for this transformation, offering a practical alternative to more hazardous reagents like sodium amide.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Furylacetonitrile (1)93.1010.0 g0.107Starting material
Sodium Hydroxide (NaOH)40.0012.9 g0.322Use pellets or powder
1,2-Dibromoethane187.8622.2 g (10.2 mL)0.118Caution: Toxic
Dimethyl Sulfoxide (DMSO)78.13100 mL-Anhydrous grade
Diethyl Ether (Et₂O)74.12300 mL-For extraction
Saturated NaCl solution-100 mL-For washing
Anhydrous MgSO₄120.37~10 g-For drying
Step-by-Step Protocol
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask under a nitrogen atmosphere.

  • Base Preparation: Add sodium hydroxide (12.9 g) and anhydrous DMSO (100 mL) to the flask. Stir the suspension vigorously for 15 minutes.

  • Substrate Addition: In the dropping funnel, prepare a solution of 2-furylacetonitrile (10.0 g) in 1,2-dibromoethane (10.2 mL).

  • Reaction Execution: Add the substrate solution dropwise to the NaOH/DMSO suspension over 30 minutes. Maintain the internal temperature between 25-30°C using a water bath if necessary. An initial exothermic reaction is expected.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with saturated NaCl solution (1 x 100 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-furyl)cyclopropanecarbonitrile (2) as a colorless to pale yellow oil.

Part 2: Reduction to [1-(2-Furyl)cyclopropyl]amine (3)

Principle and Rationale

Lithium Aluminum Hydride (LAH) is a potent reducing agent that readily converts nitriles to primary amines via nucleophilic addition of hydride ions.[3] The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.[5][6] The work-up procedure is critical and designed to safely quench the excess LAH and hydrolyze the resulting aluminum complexes to liberate the free amine.

Critical Safety Considerations for Lithium Aluminum Hydride (LAH)
  • Extreme Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[7] This can lead to fire and explosion.

  • Corrosive: LAH is corrosive to skin and eyes.[5]

  • Handling: Always handle LAH powder in an inert atmosphere (glovebox or nitrogen-filled glove bag).[6] Use appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, and heavy-duty gloves.[8]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be immediately accessible. DO NOT use water, CO₂, or standard ABC extinguishers on an LAH fire.[6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-(2-Furyl)cyclopropanecarbonitrile (2)119.1410.0 g0.084From Part 1
Lithium Aluminum Hydride (LAH)37.954.8 g0.126Extreme Caution Required
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Distilled from Na/benzophenone
Deionized Water (H₂O)18.024.8 mL-For quenching
15% Sodium Hydroxide (aq)40.004.8 mL-For quenching
Deionized Water (H₂O)18.0214.4 mL-For quenching
Step-by-Step Protocol
  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel, all flame-dried and assembled under a nitrogen atmosphere.

  • LAH Suspension: Carefully add LAH (4.8 g) to anhydrous THF (100 mL) in the flask. Stir to create a uniform grey suspension. Cool the flask to 0°C in an ice bath.

  • Substrate Addition: Dissolve the nitrile (10.0 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the LAH suspension over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2230 cm⁻¹).

  • Quenching (Fieser Workup): After the reaction is complete, cool the flask back down to 0°C in an ice bath. Perform the following steps with extreme caution behind a blast shield.

    • Slowly and dropwise, add 4.8 mL of deionized water. Vigorous hydrogen evolution will occur.

    • Next, slowly and dropwise, add 4.8 mL of 15% aqueous NaOH solution.

    • Finally, slowly add 14.4 mL of deionized water.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Filtration and Concentration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amine (3) as an oil. This is typically used in the next step without further purification.

Part 3: Formation of [1-(2-Furyl)cyclopropyl]amine Hydrochloride (4)

Principle and Rationale

The final step is a simple acid-base reaction. The free amine, being basic, is protonated by hydrochloric acid to form the ammonium salt. The hydrochloride salt is generally a crystalline solid that is more stable and easier to handle than the volatile free amine. Precipitation from a non-polar solvent like diethyl ether provides an effective method of purification.[4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Crude [1-(2-Furyl)cyclopropyl]amine (3)123.17~10.4 gFrom Part 2
Diethyl Ether (Et₂O) or Isopropanol74.12150 mLAnhydrous
2M HCl in Diethyl Ether-~50 mLCommercially available or prepared
Step-by-Step Protocol
  • Dissolution: Dissolve the crude amine (3) from the previous step in 100 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0°C in an ice bath. While stirring, slowly add 2M HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed and the solution becomes slightly acidic (test with pH paper).

  • Isolation: Stir the suspension at 0°C for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 25 mL) to remove any non-basic impurities. Dry the product under vacuum to afford [1-(2-Furyl)cyclopropyl]amine hydrochloride (4) as a white to off-white crystalline solid.

Analytical Characterization

Expected Product Characteristics
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.4 (br s, 3H, -NH₃⁺), 7.6 (m, 1H, furan-H), 6.4 (m, 1H, furan-H), 6.2 (m, 1H, furan-H), 1.2-1.4 (m, 4H, cyclopropyl-CH₂). Chemical shifts can vary based on solvent and concentration.[9][10]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~155 (furan C), ~142 (furan C), ~110 (furan C), ~106 (furan C), ~35 (quaternary cyclopropyl C), ~15 (cyclopropyl CH₂).

  • FTIR (KBr Pellet, cm⁻¹): Broad absorption from 3200-2800 (N-H⁺ stretching), ~3100 (furan C-H stretch), ~1600 (N-H⁺ bending), ~1500, 1450 (furan ring stretches). The absence of a nitrile peak (~2230 cm⁻¹) is critical.[11][12]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis process.

G cluster_part1 Part 1: Nitrile Synthesis cluster_part2 Part 2: Amine Synthesis (LAH Reduction) cluster_part3 Part 3: Hydrochloride Salt Formation p1_start Setup: Flask, NaOH, DMSO under N2 p1_add Add 2-Furylacetonitrile in 1,2-Dibromoethane (25-30°C) p1_start->p1_add p1_react Stir at RT for 3-4h p1_add->p1_react p1_tlc TLC Check: Starting Material Consumed? p1_react->p1_tlc p1_tlc->p1_react No p1_workup Quench in H2O p1_tlc->p1_workup Yes p1_extract Extract with Et2O (3x) p1_workup->p1_extract p1_wash Wash with Brine p1_extract->p1_wash p1_dry Dry (MgSO4) & Concentrate p1_wash->p1_dry p1_purify Purify via Vacuum Distillation p1_dry->p1_purify p1_end Intermediate (2) p1_purify->p1_end p2_start Setup: Flame-dried flask, LAH in Anhydrous THF under N2 p1_end->p2_start p2_cool Cool to 0°C p2_start->p2_cool p2_add Add Nitrile (2) in THF (keep <10°C) p2_cool->p2_add p2_reflux Warm to RT, then Reflux 4-6h p2_add->p2_reflux p2_check Reaction Complete? (TLC / IR) p2_reflux->p2_check p2_check->p2_reflux No p2_quench CAUTION: Quench at 0°C (H2O, NaOH, H2O) p2_check->p2_quench Yes p2_filter Filter through Celite p2_quench->p2_filter p2_concentrate Concentrate Filtrate p2_filter->p2_concentrate p2_end Crude Amine (3) p2_concentrate->p2_end p3_start Dissolve Crude Amine (3) in Anhydrous Et2O p2_end->p3_start p3_cool Cool to 0°C p3_start->p3_cool p3_add Add 2M HCl in Et2O dropwise until acidic p3_cool->p3_add p3_stir Stir at 0°C for 30 min p3_add->p3_stir p3_filter Vacuum Filter Solid p3_stir->p3_filter p3_wash Wash with cold Et2O p3_filter->p3_wash p3_dry Dry under Vacuum p3_wash->p3_dry p3_end Final Product (4) p3_dry->p3_end

Figure 2: Detailed experimental workflow for the multi-step synthesis.

References

  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 14. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pop, A., et al. (2020). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Weitkamp, A. W. (1959). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Ataman Kimya. (n.d.). Cyclopropylamine. [Link]

  • Reddy, B. V. S., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 20, S499-S505. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

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Application Note: Strategies for the Chromatographic Purification of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chromatographic purification of [1-(2-Furyl)cyclopropyl]amine hydrochloride, tailored for researchers and drug development professionals.

**Abstract

This guide provides a detailed examination of chromatographic methods for the purification of [1-(2-Furyl)cyclopropyl]amine hydrochloride, a polar, basic compound characteristic of novel pharmaceutical building blocks. We address the inherent challenges of purifying such molecules, including poor retention in traditional reversed-phase systems and potential for peak tailing. This document outlines robust protocols for Reversed-Phase Chromatography (RPC) under both low and high pH conditions, and introduces Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative for achieving optimal retention and peak shape. Furthermore, strategies for the chiral resolution of its enantiomers are discussed, providing a comprehensive framework for isolation and purification from laboratory to process scale.

Introduction: The Purification Challenge

[1-(2-Furyl)cyclopropyl]amine and its analogues are important structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The cyclopropylamine moiety, in particular, is a bioisostere for larger groups and can significantly influence the conformational rigidity and metabolic stability of a drug candidate. However, the physicochemical properties that make these compounds valuable—namely their polarity and basicity—also present significant challenges for chromatographic purification.

As a hydrochloride salt, the target compound exhibits high aqueous solubility and exists as a protonated, cationic species in solution. This high polarity often leads to insufficient retention on conventional non-polar stationary phases (e.g., C18) used in Reversed-Phase Chromatography (RPC), causing the compound to elute in or near the solvent front.[3] Additionally, the basic amine functionality can engage in secondary ionic interactions with acidic residual silanols on the silica backbone of the stationary phase, resulting in significant peak tailing and poor separation efficiency.

This application note provides a systematic approach to overcome these challenges, explaining the rationale behind method selection and offering detailed, validated protocols for multiple chromatographic techniques.

Physicochemical Properties & Strategic Implications

Understanding the analyte's properties is the cornerstone of effective method development. While specific experimental data for [1-(2-Furyl)cyclopropyl]amine hydrochloride is not widely published, we can infer its behavior from its constituent parts and related structures.

PropertyValue (Estimated) & Structural AnalysisChromatographic Implication
Chemical Structure Chemical structure of [1-(2-Furyl)cyclopropyl]amine hydrochlorideThe molecule contains a polar amine, a semi-aromatic furan ring, and a non-polar cyclopropyl group. The hydrochloride salt form renders it highly polar.
Molecular Formula C₇H₁₀ClNOThe small size and presence of heteroatoms contribute to its polarity.
Molecular Weight 159.61 g/mol Low molecular weight contributes to high diffusivity and potentially efficient mass transfer, but retention is dominated by polarity.
pKa (Amine) ~9.0 - 9.5The amine is basic and will be fully protonated (cationic) at acidic and neutral pH. This dictates its charge state and interaction with the stationary phase. At pH > 10, it will be in its neutral, more hydrophobic free-base form.
logP (Free Base) ~1.0 - 1.5The low octanol-water partition coefficient indicates high hydrophilicity, predicting poor retention in reversed-phase chromatography.
Solubility High in water, methanol. Low in non-polar solvents.Sample and mobile phase preparation must use polar solvents. Incompatible with traditional normal-phase chromatography using non-polar eluents like hexane.[4]

Method Development Workflow

The selection of a purification strategy depends on the sample matrix, desired purity, scale, and whether achiral or chiral separation is required. The following workflow provides a logical decision-making process.

MethodSelection Start Start: Crude Sample of [1-(2-Furyl)cyclopropyl]amine HCl IsChiral Is Chiral Separation Required? Start->IsChiral AchiralPath Achiral Purification IsChiral->AchiralPath No ChiralPath Chiral Resolution IsChiral->ChiralPath Yes HILIC Primary Method: HILIC (High Retention & Good Peak Shape) AchiralPath->HILIC Recommended RPC Alternative Method: Reversed-Phase (RPC) (Screen Low & High pH) AchiralPath->RPC Alternative ChiralScreen Screen Chiral Stationary Phases (CSPs) (HPLC or SFC) ChiralPath->ChiralScreen EndAchiral Pure Achiral Product HILIC->EndAchiral RPC_Low_pH Low pH RPC (e.g., 0.1% TFA) Potential for poor retention RPC->RPC_Low_pH RPC_High_pH High pH RPC (e.g., 0.1% NH4OH) Requires pH-stable column RPC->RPC_High_pH EndChiral Separated Enantiomers ChiralScreen->EndChiral RPC_Low_pH->EndAchiral RPC_High_pH->EndAchiral

Caption: Workflow for selecting a purification method.

Protocol 1: Reversed-Phase Chromatography (RPC)

While challenging, RPC is often the most accessible chromatographic technique. Success requires careful control of the mobile phase pH to manage the analyte's ionization state and interactions with the stationary phase.

Causality: At low pH (e.g., using trifluoroacetic acid, TFA), the amine is protonated (R-NH₃⁺). TFA serves a dual purpose: it maintains a low pH and its counter-ion (CF₃COO⁻) forms a neutral, more hydrophobic ion pair with the analyte, thereby increasing retention on the C18 phase.[5] This also helps to saturate stationary phase silanol sites, reducing peak tailing.

Protocol:

  • Column: C18 silica column (e.g., 5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the hydrochloride salt in Mobile Phase A or a minimal amount of DMSO, then dilute with Mobile Phase A.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 5% to 40% Mobile Phase B over 20-30 column volumes (CV).

    • Hold at the final concentration for 2-3 CV.

    • Return to initial conditions and re-equilibrate for 5-7 CV.

  • Flow Rate: Adjust based on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: UV at 254 nm or a wavelength appropriate for the furan chromophore.

  • Validation: Assess peak shape (asymmetry factor) and retention. Expect modest retention. If the peak elutes too early, this method may not be suitable for preparative scale.

Causality: By raising the mobile phase pH to at least two units above the amine's pKa (i.e., pH > 11), the analyte is converted to its neutral, free-base form (R-NH₂).[6] This significantly increases its hydrophobicity, leading to stronger retention on the C18 phase and often improving peak shape. Crucially, this requires a pH-stable column designed for high pH work (e.g., hybrid silica or polymer-based C18).

Protocol:

  • Column: High-pH stable C18 column (e.g., Waters XBridge, Agilent ZORBAX Extend).

  • Mobile Phase A: 0.1% (v/v) Ammonium Hydroxide in Water (approx. pH 11).

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Gradient Elution:

    • Similar to the low pH method, run a gradient from low to high organic content (e.g., 10% to 50% Mobile Phase B).

  • Flow Rate & Detection: As per the low pH protocol.

  • Validation: Compare retention time and peak shape to the low pH method. A significant increase in retention is expected. Ensure the column is thoroughly flushed and stored according to the manufacturer's high-pH guidelines.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is the premier technique for separating highly polar compounds.[3][7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] The aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes, like our protonated amine salt, partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous phase. This mechanism is orthogonal to RPC and provides excellent retention for compounds that are otherwise difficult to analyze.[3][8]

Protocol:

  • Column: HILIC column (e.g., bare silica, amide, or zwitterionic phase, 3-5 µm). A zwitterionic phase can offer unique selectivity for charged analytes.[7]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 (v/v) Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (high organic content) to ensure compatibility with the starting conditions and prevent peak distortion. Avoid dissolving the sample in pure water or buffer.

  • Gradient Elution:

    • Start at 100% Mobile Phase A (high organic).

    • Run a gradient to 50-100% Mobile Phase B over 20-30 CV to increase the water content and elute the compound.

    • Hold and re-equilibrate for a longer time than in RPC (e.g., 10-15 CV) to ensure the water layer on the stationary phase is stable.

  • Flow Rate & Detection: As per RPC protocols.

  • Validation: The analyte should be well-retained under initial conditions. Retention time should decrease as the percentage of water in the mobile phase increases.

Caption: HILIC retention mechanism for a polar analyte.

Protocol 3: Chiral Separation

The target molecule possesses a stereocenter at the C1 position of the cyclopropyl ring. Separating these enantiomers is critical for pharmaceutical development, as they may have different pharmacological and toxicological profiles.[11] This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[11][12]

Causality: Chiral recognition relies on specific interactions (e.g., hydrogen bonding, dipole-dipole, π-π stacking, steric hindrance) between the analyte and the chiral selector immobilized on the stationary phase.[11] Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs are highly effective for a broad range of compounds, including primary amines.[13] Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its high efficiency and reduced solvent consumption.

Protocol (Screening Approach):

  • Columns:

    • Immobilized polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, IC).

    • Cyclofructan-based CSP (e.g., Larihc CF6-P).[13]

  • Modes of Operation:

    • Normal Phase (NP): Mobile phase of Hexane/Ethanol with a basic additive (e.g., 0.1% Diethylamine, DEA) to improve peak shape.

    • Polar Organic Mode: Mobile phase of Acetonitrile/Methanol with an additive.

    • SFC Mode: Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol) and an additive (e.g., 0.1% DEA).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like ethanol.

  • Method:

    • Perform isocratic runs with varying percentages of the alcohol co-solvent (e.g., 10%, 20%, 30%) to screen for baseline separation.

    • Optimize the separation by fine-tuning the co-solvent percentage and flow rate.

  • Detection: UV or Circular Dichroism (CD) detector.

  • Validation: Successful separation is defined by a resolution (Rs) value > 1.5. The elution order of enantiomers may need to be confirmed with an authentic standard.

References

  • PubChem. Cyclopropylamine hydrochloride. [Link]

  • PubChem. 1-Cyclopropylethylamine hydrochloride. [Link]

  • Kemppainen, A. E., & Wagner, P. J. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

  • National Institutes of Health (NIH). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • Agilent. Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Regis Technologies. Chiral Separations Techniques. [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. [Link]

  • ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. [Link]

  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Orochem Technologies Inc. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • ResearchGate. Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

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Application Notes & Protocols: Investigating the Agrochemical Potential of [1-(2-Furyl)cyclopropyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: While [1-(2-Furyl)cyclopropyl]amine hydrochloride is not yet an established active ingredient in agrochemical formulations, its constituent chemical motifs—a cyclopropylamine group and a furan ring—are well-represented in a variety of successful commercial pesticides.[1][2][3][4] This document provides a theoretical framework and practical protocols for the systematic evaluation of this compound's potential as a novel fungicide or insecticide. By leveraging established principles of agrochemical discovery, we outline a tiered screening process, from initial in vitro bioassays to greenhouse-level efficacy trials, designed to elucidate biological activity and potential modes of action.

Scientific Rationale and Application Hypothesis

The core hypothesis for investigating [1-(2-Furyl)cyclopropyl]amine hydrochloride stems from the known bioactivity of its structural components.

The Cyclopropylamine Moiety in Agrochemicals

The cyclopropylamine group is a recognized pharmacophore in the agrochemical industry, particularly in fungicides and insecticides.[1][2] The highly strained three-membered ring enhances chemical reactivity and can impart favorable binding characteristics to target enzymes.[1][2] Notably, this moiety is a key component in several commercial fungicides, such as cyprodinil, which act by inhibiting methionine biosynthesis.[5] It is also a precursor for various herbicides and insecticides, highlighting its versatility as a building block for bioactive molecules.[1][2][5]

The Furan Ring as a Bioactive Scaffold

The furan ring is a heterocyclic aromatic structure present in numerous natural and synthetic compounds with a wide spectrum of biological activities.[3][6][7] In the context of agrochemicals, furan derivatives have been developed as insecticides, with some acting as potent antifeedants or disrupting key physiological processes in insects.[8][9][10] The furan ring's ability to act as a bioisostere for other aromatic systems allows for diverse molecular designs in drug discovery.[3]

Integrated Hypothesis: A Putative Dual-Action Fungicide

Based on these precedents, we hypothesize that [1-(2-Furyl)cyclopropyl]amine hydrochloride has the highest probability of exhibiting fungicidal activity . The primary proposed mechanism of action (MoA) to investigate is the inhibition of mitochondrial respiration , a mode of action for some of the most successful broad-spectrum fungicides, like the strobilurins (QoI inhibitors).[11][12] The combination of the furan and cyclopropylamine groups could offer a unique electronic and steric profile for binding to fungal respiratory chain complexes, such as cytochrome b.[11]

A secondary hypothesis is potential insecticidal activity , possibly through disruption of the insect nervous system or as an insect growth regulator, given the history of furan-containing compounds in this area.[9][10]

Proposed Research & Development Workflow

A structured, phased approach is critical for efficiently evaluating a novel compound. The following workflow is recommended to systematically assess the potential of [1-(2-Furyl)cyclopropyl]amine hydrochloride.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Dose-Response & Spectrum cluster_2 Phase 3: Greenhouse Efficacy cluster_3 Phase 4: MoA Studies a Primary Fungicidal Screen (Multi-well Plate Assay) b Primary Insecticidal Screen (Contact/Ingestion Assay) c EC50 Determination (Key Fungal Pathogens) a->c Active Hit d Broad Spectrum Assay (Panel of Fungi/Insects) b->d Active Hit e Preventative & Curative Trials (Infected Host Plants) c->e Potent Activity f Phytotoxicity Assessment g Mitochondrial Respiration Assay e->g Confirm Efficacy

Caption: Proposed workflow for agrochemical screening.

Experimental Protocols

The following protocols are standardized templates and should be adapted based on available laboratory equipment and specific target organisms.

Protocol: Primary In Vitro Fungicidal Screening

This protocol is designed for high-throughput screening of the test compound against a panel of economically important fungal plant pathogens.

Objective: To determine if [1-(2-Furyl)cyclopropyl]amine hydrochloride exhibits fungistatic or fungicidal activity at a standard concentration.

Materials:

  • [1-(2-Furyl)cyclopropyl]amine hydrochloride (Test Compound)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium[13]

  • Sterile 96-well flat-bottom microtiter plates

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

  • Positive control fungicide (e.g., Azoxystrobin)[11]

  • Negative control (medium with DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Prepare a similar stock of the positive control.

  • Plate Preparation: Add 198 µL of liquid PDA to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the test compound stock solution to the designated wells to achieve a final concentration of 100 µg/mL. Add 2 µL of the positive control stock to its wells and 2 µL of DMSO to the negative control wells.

  • Inoculation: Prepare a spore suspension of the target fungus in sterile water (approx. 1 x 10^5 spores/mL). Add 5 µL of the spore suspension to each well.

  • Incubation: Seal the plates with a breathable membrane and incubate at 25°C in the dark for 72-96 hours, or until the negative control wells show significant growth.

  • Data Collection: Measure the optical density (OD) at 600 nm using a plate reader. The OD is proportional to fungal growth.

  • Analysis: Calculate the percent inhibition for the test compound relative to the negative control: % Inhibition = (1 - (OD_test - OD_blank) / (OD_negative - OD_blank)) * 100

Interpretation: An inhibition value >70% is typically considered a "hit" and warrants further investigation through dose-response studies.

Protocol: Greenhouse Efficacy Trial (Fungicide - Preventative)

This protocol assesses the ability of the test compound to protect a host plant from fungal infection when applied before the pathogen.

Objective: To evaluate the preventative (prophylactic) efficacy of the test compound in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants (e.g., tomato plants for Alternaria solani, wheat for Fusarium graminearum)

  • Test compound formulated as a sprayable solution (e.g., in water with a surfactant)

  • Commercial standard fungicide for comparison

  • Spore suspension of the target pathogen

  • Pressurized spray applicator

  • Controlled environment greenhouse or growth chamber[14][15][16]

Procedure:

  • Plant Preparation: Use plants of a uniform growth stage (e.g., 3-4 true leaves). Arrange them in a randomized complete block design with at least 5 replicates per treatment.[15]

  • Treatment Application: Prepare spray solutions of the test compound at various concentrations (e.g., 50, 100, 250 ppm). Also prepare a solution of the commercial standard at its recommended rate and a negative control (water + surfactant).

  • Spraying: Apply the treatments to the plants until runoff, ensuring complete foliage coverage.[17] Allow the foliage to dry completely (approx. 24 hours).

  • Inoculation: Prepare a calibrated spore suspension of the pathogen. Spray the suspension evenly over all treated plants.

  • Incubation: Move the plants to a high-humidity environment (e.g., a mist chamber) for 24-48 hours to promote infection. Then, return them to standard greenhouse conditions (e.g., 22-25°C, 16h photoperiod).[13]

  • Disease Assessment: After 7-14 days (depending on the pathogen), visually assess the disease severity on each leaf using a 0-5 or 0-100% rating scale.

  • Data Analysis: Calculate the average disease severity for each treatment. Determine the percent disease control relative to the negative control.

Phytotoxicity Assessment: Throughout the trial, observe plants for any signs of damage, such as leaf yellowing (chlorosis), burning (necrosis), or stunting, and record the severity.

Data Presentation and Interpretation

Quantitative data from screening and efficacy trials should be systematically organized for clear interpretation.

Table 1: Example In Vitro Screening Results
CompoundTarget PathogenConcentration (µg/mL)% Mycelial Growth Inhibition
[1-(2-Furyl)cyclopropyl]amine HCl Botrytis cinerea10085.2
[1-(2-Furyl)cyclopropyl]amine HCl Fusarium graminearum10078.9
[1-(2-Furyl)cyclopropyl]amine HCl Alternaria solani10091.5
Azoxystrobin (Positive Control)Alternaria solani10099.8
DMSO (Negative Control)Alternaria solaniN/A0.0
Mode of Action Investigation Pathway

Should the compound demonstrate significant and consistent fungicidal activity, the next logical step is to investigate its MoA.

G A Confirmed In Vivo Efficacy B Primary Hypothesis: Mitochondrial Respiration Inhibitor A->B C Secondary Hypothesis: Sterol Biosynthesis Inhibitor A->C D Oxygen Consumption Assay (Isolated Fungal Mitochondria) B->D Test E Ergosterol Quantification (GC-MS Analysis) C->E Test F Target Site Confirmed: Complex III (QoI site) D->F Inhibition Observed G Alternative MoA Indicated D->G No Inhibition E->G No Change in Sterols

Caption: Logic diagram for MoA investigation.

A key experiment would be an oxygen consumption assay using isolated fungal mitochondria. A reduction in oxygen consumption in the presence of the test compound would strongly support the hypothesis of it being a respiration inhibitor.[11]

Conclusion and Future Directions

The structural alerts present in [1-(2-Furyl)cyclopropyl]amine hydrochloride provide a compelling, science-based rationale for its investigation as a novel agrochemical lead. The protocols outlined in this document offer a robust, tiered approach to systematically evaluate its biological activity, beginning with high-throughput in vitro screens and progressing to whole-plant efficacy trials. Positive results from this workflow would validate the initial hypothesis and justify the allocation of further resources for detailed mode of action studies, structure-activity relationship (SAR) exploration, and formulation development.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing SL. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

  • PW Consulting. (2025). Cyclopropylamine Market. PW Consulting Chemical & Energy Research Center. Retrieved from [Link]

  • de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. Retrieved from [Link]

  • Environmental Health & Safety. (2023). Standard Operating Procedure for Greenhouse Operation. Retrieved from [Link]

  • da Silva, A. B., et al. (2015). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Frontiers. (n.d.). Biological characterization and in vitro fungicide screening of a new causal agent of walnut leaf spot in Guizhou Province, China. Frontiers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • USDA. (2012). Standard Operating Procedures for the Application of Pesticides in Agricultural Research. Retrieved from [Link]

  • ResearchGate. (2022). Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Soil Tests - Sampling and Interpreting the Results of Greenhouse Soil Tests. Center for Agriculture, Food, and the Environment. Retrieved from [Link]

  • The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The Aquila Digital Community. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved from [Link]

  • IR-4 Project. (n.d.). IR-4 NATIONAL PESTICIDE CLEARANCE PROTOCOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Britannica. (n.d.). Furan. Encyclopedia Britannica. Retrieved from [Link]

  • Ohioline. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved from [Link]

  • Snell Scientifics. (n.d.). Greenhouse Plant Pest Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro investigations to explore the toxicity of fungicides for plant growth promoting rhizobacteria. Retrieved from [Link]

  • ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Retrieved from [Link]

  • Feni Medical College. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

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Application Note & Protocol: N-Acylation of [1-(2-Furyl)cyclopropyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Furyl-Cyclopropylamine Scaffold

In the landscape of modern medicinal chemistry, the cyclopropyl moiety is a highly valued structural unit. Its incorporation into drug candidates can significantly enhance potency, improve metabolic stability by blocking sites of oxidation, and refine binding selectivity, thereby reducing off-target effects.[1][2][3] The rigid, three-dimensional nature of the cyclopropane ring offers a distinct conformational constraint compared to linear alkyl chains, which is often beneficial for optimizing ligand-receptor interactions.[2]

When combined with a furan ring, a common pharmacophore in numerous bioactive compounds, the [1-(2-Furyl)cyclopropyl]amine scaffold presents a compelling starting point for the development of novel therapeutics.[4] The N-acylation of this primary amine is a fundamental transformation that allows for the introduction of a vast array of functional groups, enabling the exploration of structure-activity relationships (SAR) critical for drug discovery.

This document provides a detailed, field-proven protocol for the efficient N-acylation of [1-(2-Furyl)cyclopropyl]amine hydrochloride. We will delve into the mechanistic rationale behind the procedural choices, offering a robust and self-validating methodology suitable for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanistic Insight

The N-acylation of an amine with an acyl chloride is a classic nucleophilic acyl substitution reaction. However, the use of an amine hydrochloride salt as the starting material introduces a critical consideration: the amine is protonated to form an ammonium salt. In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the amine unreactive.[5]

Therefore, the protocol necessitates the use of a base for two primary reasons:

  • Neutralization of the Amine Salt: An equivalent of base is required to deprotonate the ammonium salt, liberating the free, nucleophilic [1-(2-Furyl)cyclopropyl]amine.

  • Scavenging of In Situ Generated Acid: The reaction between the free amine and the acyl chloride generates one equivalent of hydrochloric acid (HCl). This acid would otherwise protonate another molecule of the starting amine, shutting down the reaction. A second equivalent of base is thus required to neutralize this byproduct.[5][6]

The overall transformation follows the well-established Schotten-Baumann reaction conditions, which are highly effective for this type of acylation.[7][8][9] The mechanism proceeds as follows:

  • Amine Liberation: The added base (e.g., Triethylamine) deprotonates the [1-(2-Furyl)cyclopropyl]amine hydrochloride.

  • Nucleophilic Attack: The liberated free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[9]

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Final Deprotonation: The resulting protonated amide is deprotonated by the base to yield the final, neutral N-acylated product and the corresponding ammonium salt byproduct.

Detailed Experimental Protocol

This protocol details a representative N-acetylation reaction. The molar equivalents can be adapted for other acylating agents.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsNotes
[1-(2-Furyl)cyclopropyl]amine HClC₇H₁₀ClNO159.611.01.0Starting material.
Acetyl ChlorideC₂H₃ClO78.501.11.1Acylating agent. Corrosive, handle in fume hood.
Triethylamine (TEA)C₆H₁₅N101.192.22.2Base. Pungent odor, handle in fume hood.
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-Anhydrous solvent.
Saturated NaHCO₃ solution--15 mL-For aqueous work-up.
Brine--15 mL-For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄----Drying agent.
Step-by-Step Procedure
  • Reactant Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add [1-(2-Furyl)cyclopropyl]amine hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a slurry with a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C. This is crucial to control the initial exotherm upon base and acyl chloride addition.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred slurry using a syringe. Stir the mixture at 0 °C for 15 minutes. The slurry may become more homogeneous as the free amine is formed.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. A precipitate (triethylamine hydrochloride) will likely form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 15 mL of water.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and quench excess acetyl chloride.

    • 15 mL of brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-acetyl-[1-(2-Furyl)cyclopropyl]amine can be purified by either recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine HCl & DCM B Cool to 0 °C A->B C Add Triethylamine (2.2 eq) B->C D Add Acyl Chloride (1.1 eq) C->D E Warm to RT, Stir 2-4h D->E F Aqueous Quench & Extraction E->F G Wash (NaHCO₃, Brine) F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate in vacuo H->I J Purify (Chromatography/Recrystallization) I->J K Pure N-Acyl Product J->K

Diagram 1: General workflow for N-acylation.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity, structure, and purity. A combination of spectroscopic methods provides a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling change will be the disappearance of the broad amine (NH₂) protons and the appearance of a new amide N-H signal (typically a doublet or triplet, depending on the acyl group) in the 5.5-8.5 ppm region. Shifts in the signals corresponding to the cyclopropyl and furyl protons adjacent to the nitrogen atom are also expected.[10][11]

    • ¹³C NMR: The key diagnostic signal is the appearance of the amide carbonyl carbon, typically in the range of 165-175 ppm.[10][12]

  • Infrared (IR) Spectroscopy:

    • The disappearance of the primary amine N-H stretches (typically two sharp bands around 3300-3500 cm⁻¹) is expected.

    • The appearance of a strong, sharp carbonyl (C=O) stretching band for the secondary amide around 1630-1680 cm⁻¹ is a definitive indicator of successful acylation.[13]

    • A single N-H stretching band for the secondary amide will also appear around 3300 cm⁻¹.[10]

  • Mass Spectrometry (MS):

    • Analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak ([M+H]⁺ or M⁺•) corresponding to the calculated molecular weight of the N-acylated product, confirming the correct mass.[13]

G cluster_analysis Spectroscopic Analysis Start Synthesized Crude Product NMR NMR (¹H, ¹³C) Start->NMR IR IR Start->IR MS Mass Spec. Start->MS Data Interpret Data (Shifts, Peaks, m/z) NMR->Data IR->Data MS->Data End Structure & Purity Confirmed Data->End

Diagram 2: Logical flow for product characterization.

References

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. Available at: [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine.
  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Available at: [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]

  • ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • PubMed Central. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • Google Patents. (1973). Process for manufacturing cyclopropylamine.
  • ResearchGate. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available at: [Link]

  • YouTube. (2015). Acylation (Acid Chloride Reactions). Available at: [Link]

  • ResearchGate. (n.d.). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Available at: [Link]

  • Preprints.org. (2024). Pharmacological activity of furan derivatives. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

Sources

Application Notes and Protocols: [1-(2-Furyl)cyclopropyl]amine Hydrochloride as a Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the [1-(2-Furyl)cyclopropyl]amine Scaffold in Enzyme Inhibition

The confluence of unique structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic agents. [1-(2-Furyl)cyclopropyl]amine hydrochloride is one such precursor, embodying a trifecta of desirable characteristics for the design of potent enzyme inhibitors. The cyclopropylamine moiety is a well-established pharmacophore, particularly for enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor.[1] The inherent ring strain of the cyclopropane ring facilitates a mechanism-based, irreversible inhibition through covalent modification of the target enzyme, a highly sought-after attribute in drug design for achieving sustained therapeutic effects.[2] The furan ring, a versatile heteroaromatic system, offers opportunities for establishing crucial interactions within the enzyme's active site and serves as a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and formulation in early-stage drug discovery.

This technical guide provides an in-depth exploration of [1-(2-Furyl)cyclopropyl]amine hydrochloride as a precursor for a new generation of enzyme inhibitors, with a particular focus on Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a prominent target in oncology.[3] We will delve into the synthetic strategies for derivatizing this precursor, provide detailed protocols for the evaluation of the resulting inhibitors, and discuss the underlying mechanistic principles of their action.

The Core of Inhibition: Understanding the Cyclopropylamine Mechanism

The inhibitory prowess of cyclopropylamine-containing molecules often stems from their ability to act as suicide inhibitors.[2][4] This process involves the enzyme's own catalytic machinery activating the inhibitor, which then irreversibly inactivates the enzyme. In the context of FAD-dependent amine oxidases like LSD1, the mechanism is initiated by a one-electron oxidation of the cyclopropylamine nitrogen by the FAD cofactor.[2] This is followed by the rapid opening of the strained cyclopropane ring, generating a reactive radical species that covalently bonds to the FAD cofactor, thereby permanently disabling the enzyme.[4][5][6]

Part 1: Synthesis of Enzyme Inhibitors from [1-(2-Furyl)cyclopropyl]amine Hydrochloride

The primary amine of [1-(2-Furyl)cyclopropyl]amine provides a versatile nucleophilic center for a variety of chemical transformations to generate a library of potential enzyme inhibitors. The general strategies include N-acylation, N-alkylation (reductive amination), and N-arylation.

General Workflow for Inhibitor Synthesis

G cluster_0 Preparation of Starting Material cluster_1 Derivatization Reactions cluster_2 Purification and Characterization cluster_3 Final Product start [1-(2-Furyl)cyclopropyl]amine hydrochloride free_amine [1-(2-Furyl)cyclopropyl]amine (Free Base) start->free_amine Base Treatment (e.g., aq. NaOH) acylation N-Acylation (Acyl chloride or Carboxylic acid + Coupling agent) free_amine->acylation reductive_amination N-Alkylation (Aldehyde/Ketone + Reducing agent) free_amine->reductive_amination arylation N-Arylation (Aryl halide + Catalyst) free_amine->arylation purification Purification (e.g., Column Chromatography) acylation->purification reductive_amination->purification arylation->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Enzyme Inhibitor Library characterization->final_product

Caption: General workflow for the synthesis of enzyme inhibitors.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide linkage, a common motif in enzyme inhibitors.

1. Preparation of the Free Amine:

  • Dissolve [1-(2-Furyl)cyclopropyl]amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

  • Add an aqueous solution of a base, for instance, 1 M sodium hydroxide (NaOH), and stir vigorously until the hydrochloride is fully neutralized.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

2. Acylation Reaction:

  • Dissolve the obtained [1-(2-Furyl)cyclopropyl]amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Method A (Using Acyl Chloride): Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution. Include a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to scavenge the generated HCl.

  • Method B (Using Carboxylic Acid): To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DCM or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir for 15-20 minutes before adding the free amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

4. Characterization:

  • Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Protocol 2: General Procedure for Reductive Amination

This method introduces alkyl substituents to the amine nitrogen.

1. Imine Formation:

  • Dissolve [1-(2-Furyl)cyclopropyl]amine (as the free base, 1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like DCM or 1,2-dichloroethane (DCE).[1]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]

2. Reduction:

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[1]

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

4. Characterization:

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Part 2: Evaluation of Enzyme Inhibitory Activity

Once a library of derivatives is synthesized, their inhibitory potency against the target enzyme must be determined. Here, we provide a detailed protocol for a fluorescence-based assay to screen for inhibitors of LSD1.

Principle of the LSD1 Inhibitor Screening Assay

LSD1 catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[3] This enzymatic reaction produces hydrogen peroxide (H₂O₂) as a byproduct. The assay utilizes a coupled enzymatic reaction where horseradish peroxidase (HRP) uses the H₂O₂ generated by LSD1 to oxidize a non-fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) into a highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to LSD1 activity. Inhibitors of LSD1 will therefore lead to a decrease in the fluorescence signal.

Workflow for LSD1 Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Data Acquisition and Analysis reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - HRP - ADHP (Fluorogenic Substrate) - Assay Buffer incubation Incubate LSD1, HRP, ADHP, and Inhibitor reagents->incubation inhibitors Prepare Inhibitor Dilutions inhibitors->incubation initiation Initiate Reaction with Peptide Substrate incubation->initiation read_fluorescence Read Fluorescence (Ex: 530-540 nm, Em: 585-595 nm) initiation->read_fluorescence data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Value read_fluorescence->data_analysis

Caption: Workflow for a fluorescence-based LSD1 inhibition assay.

Protocol 3: LSD1 Fluorescence-Based Inhibition Assay

Materials:

  • Purified recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate (e.g., corresponding to the first 21 amino acids of the N-terminal tail of histone H3)

  • Horseradish Peroxidase (HRP)

  • 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup: In a 96-well black microplate, set up the following reactions in triplicate:

    • Blank wells: Assay buffer only.

    • Positive control wells (100% activity): Assay buffer, LSD1, HRP, ADHP, and DMSO (vehicle control).

    • Inhibitor wells: Assay buffer, LSD1, HRP, ADHP, and the test compound at various concentrations.

  • Pre-incubation: Add 120 µl of Assay Buffer, 20 µl of LSD1, 20 µl of HRP, 10 µl of ADHP, and 10 µl of the inhibitor solution to the respective wells.

  • Reaction Initiation: Initiate the reactions by adding 20 µl of the H3K4me2 peptide substrate to all wells except the blank wells.

  • Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.[7]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation: Inhibitory Potency of Cyclopropylamine-Based LSD1 Inhibitors

The following table summarizes the reported IC₅₀ values for several cyclopropylamine-based LSD1 inhibitors, illustrating the high potency that can be achieved with this scaffold.

Compound IDStructureLSD1 IC₅₀ (nM)Cell-based Assay GI₅₀ (nM)Reference
Compound 34 Styrenylcyclopropylamine derivative<41[8]
Iadademstat Tranylcypromine derivative0.33-[9]
Pulrodemstat Tranylcypromine derivative0.66-[9]
GSK-2879552 Tranylcypromine derivative56.8-[9]
Compound 46 Pyrrolo[2,3-c]pyridine derivative3.10.6 (MV4;11 cells)
Compound [I] 1H-pyrrolo[2,3-c]pyridin derivative1.25 (MV4-11 cells)
Compound 17i -65-

Note: The structures for some compounds are proprietary and not publicly available.

Part 3: Mechanistic Insights and Self-Validating Protocols

A hallmark of a well-designed experimental plan is its self-validating nature. In the context of mechanism-based inhibitors, demonstrating time-dependent inhibition is crucial for confirming the proposed covalent mechanism of action.

Protocol 4: Time-Dependent Inhibition Assay

Principle: A mechanism-based inhibitor will exhibit a time-dependent decrease in enzyme activity as the covalent adduct forms. This is in contrast to a reversible inhibitor, where the level of inhibition is independent of the pre-incubation time.

Procedure:

  • Prepare reaction mixtures as described in Protocol 3, but with a key modification: pre-incubate the LSD1 enzyme with the inhibitor for varying periods (e.g., 0, 15, 30, 60 minutes) before adding the peptide substrate to initiate the reaction.

  • Initiate the reaction with the substrate at each time point and measure the initial reaction velocity (rate of fluorescence increase).

  • Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

Expected Outcome: For a mechanism-based inhibitor, the enzyme activity will decrease with increasing pre-incubation time. This data can be used to calculate the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation). The ratio kinact/KI is a measure of the inactivation efficiency.[5]

Mechanism of LSD1 Inactivation by a Cyclopropylamine Inhibitor

G cluster_0 Initial Binding and Oxidation cluster_1 Ring Opening and Covalent Adduct Formation lsd1_fad LSD1-FAD (oxidized) complex [LSD1-FAD...Inhibitor] Non-covalent Complex lsd1_fad->complex Reversible Binding (KI) inhibitor Cyclopropylamine Inhibitor inhibitor->complex oxidized_complex [LSD1-FADH•...Inhibitor•+] Radical Cation Complex complex->oxidized_complex Single Electron Transfer (SET) ring_opened Ring-Opened Radical Intermediate oxidized_complex->ring_opened Rapid Ring Opening (kinact) covalent_adduct LSD1-FAD-Inhibitor Covalent Adduct (Inactive Enzyme) ring_opened->covalent_adduct Covalent Bond Formation

Caption: Proposed mechanism of LSD1 inactivation.

Conclusion

[1-(2-Furyl)cyclopropyl]amine hydrochloride is a promising and versatile precursor for the development of novel enzyme inhibitors, particularly for FAD-dependent enzymes like LSD1. Its unique structural features allow for the design of potent, mechanism-based inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic characterization of inhibitors derived from this valuable scaffold. By employing these methodologies, researchers can accelerate the discovery of new therapeutic agents for a range of diseases, including cancer.

References

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 845–852. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3. [Link]

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed. [Link]

  • Not available.
  • Not available.
  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC. [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(11), 3047–3051. [Link]

  • Not available.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1342. [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Not available.
  • Wang, X., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 963–970. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in [1-(2-Furyl)cyclopropyl]amine hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-(2-Furyl)cyclopropyl]amine Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this multi-step synthesis. The following question-and-answer format addresses specific, common issues and provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction.

Overview of the Synthetic Pathway

The synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective route begins with the formation of the cyclopropane ring, followed by conversion of a functional group to the desired amine. While several strategies exist, a robust pathway involves the reduction of an intermediate nitrile, 1-(2-furyl)cyclopropanecarbonitrile. This approach avoids the potentially hazardous use of azides involved in rearrangements like the Curtius.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 2-(2-bromoethyl)-furan 2-(2-Bromoethyl)furan Intermediate_Nitrile 1-(2-Furyl)cyclopropanecarbonitrile 2-(2-bromoethyl)-furan->Intermediate_Nitrile Intramolecular Cyclization NaCN NaCN Free_Amine [1-(2-Furyl)cyclopropyl]amine Intermediate_Nitrile->Free_Amine Nitrile Reduction Reducing_Agent e.g., LiAlH4 or H2/Catalyst Final_Product [1-(2-Furyl)cyclopropyl]amine Hydrochloride Free_Amine->Final_Product Protonation HCl HCl in ether/dioxane G Start Low Final Yield of Amine Hydrochloride Check_Nitrile Analyze crude reaction mixture after Step 1 (Cyclization). Is nitrile intermediate present? Start->Check_Nitrile Check_Amine Analyze crude reaction mixture after Step 2 (Reduction). Is free amine the major product? Check_Nitrile->Check_Amine Yes Troubleshoot_Cyclization Troubleshoot Step 1: - Check starting material purity - Ensure anhydrous conditions - Verify base activity Check_Nitrile->Troubleshoot_Cyclization No / Low Yield Troubleshoot_Reduction Troubleshoot Step 2: - Check reducing agent activity - Optimize temperature/pressure - Add NH3 for hydrogenation Check_Amine->Troubleshoot_Reduction No / Byproducts Troubleshoot_Isolation Troubleshoot Step 3: - Adjust work-up pH (>12) - Use 'salting out' technique - Avoid high heat/vacuum - Optimize salt precipitation Check_Amine->Troubleshoot_Isolation Yes

Caption: A decision tree for troubleshooting low yield issues.

Key Experimental Protocols

Protocol 1: General Procedure for Nitrile Reduction with LiAlH₄
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-(2-furyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Quenching (Fieser work-up): Cool the reaction back down to 0 °C. Cautiously and sequentially add dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent on a rotary evaporator at low temperature. Proceed immediately to salt formation.

References

  • Organic Syntheses, Coll. Vol. 3, p.221 (1955); Vol. 29, p.27 (1949). Procedure for cyclopropanecarboxylic acid synthesis. [1]

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis1991 , 234. Original report on the Kulinkovich reaction for cyclopropanol synthesis, a related cyclopropanation. [2]

  • Scriven, E. F. V.; Turnbull, K. Chem. Rev.1988 , 88 (2), 297–368. Comprehensive review on azides, relevant to Curtius rearrangement.

  • Lalaoui, N.; Boya, P.; Kroemer, G. Cell Death Differ2021 , 28, 785–797. Discussion of amine-containing compounds in drug development.

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. Textbook covering fundamental reactions like nitrile reduction. [3]

  • Reduction of Nitriles. Chemguide. [4]

  • Purification of Ionizable Organic Amine Compounds. Biotage.

Sources

Identifying side products in the synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [1-(2-Furyl)cyclopropyl]amine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction: The Synthetic Challenge

[1-(2-Furyl)cyclopropyl]amine is a valuable building block in medicinal chemistry, prized for the unique conformational and electronic properties conferred by the cyclopropylamine moiety. However, its synthesis is not without challenges. The pathway involves strained intermediates and a furan ring that is notoriously sensitive to certain reaction conditions, particularly acidity. Effective troubleshooting and side product identification are therefore critical for achieving high purity and yield.

This guide focuses on a common and logical synthetic pathway, breaking down the potential pitfalls at each stage.

Overview of the Primary Synthetic Route

A prevalent strategy for constructing the target molecule involves a three-step sequence starting from a commercially available furan-2-carboxylic acid ester. This route is favored for its convergency and reliance on well-established transformations.

G cluster_0 Synthetic Workflow A Ethyl Furan-2-carboxylate B 1-(2-Furyl)cyclopropanol A->B  Step 1: Kulinkovich Reaction   C 1-(2-Furyl)cyclopropyl Ketone B->C  Step 2: Oxidation   D [1-(2-Furyl)cyclopropyl]amine C->D  Step 3: Reductive Amination   E [1-(2-Furyl)cyclopropyl]amine HCl (Final Product) D->E  Step 4: Salt Formation   G cluster_1 Troubleshooting Furan Degradation During Salt Formation A Product Darkens During Acidification B Is the Acidic Medium Aqueous? A->B C High Probability of Furan Ring Opening and Polymerization B->C Yes G Problem Persists B->G No D Use Anhydrous HCl (e.g., HCl in Dioxane/Ether) C->D E Minimize Exposure Time and Temperature C->E F Consider Alternative Salts (e.g., Tosylate, Mesylate) C->F H Re-evaluate Upstream Purity. Trace metals can catalyze degradation. G->H

Caption: Troubleshooting logic for preventing furan degradation.

Expert Recommendations:

  • Use Anhydrous Acid: This is the most crucial parameter. Avoid aqueous HCl at all costs. Use a solution of HCl gas in an anhydrous solvent like 1,4-dioxane, diethyl ether, or 2-propanol. [1]* Reverse Addition at Low Temperature: Dissolve the free-base amine in a suitable anhydrous solvent (e.g., ether or ethyl acetate) and cool it in an ice bath. Slowly add the anhydrous HCl solution to the amine. This method ensures the acid is immediately consumed in the salt formation reaction, minimizing its contact time with the furan ring.

  • Solvent Choice: Ensure all solvents are rigorously dried before use. The presence of even trace amounts of water can initiate the degradation cascade.

Summary of Potential Side Products and Analytical Methods

Step of SynthesisPotential Side ProductLikely CauseRecommended Analytical Method
1. Kulinkovich 1-(2-Furyl)propan-1-olStandard Grignard additionGC-MS, ¹H NMR
Unreacted Starting EsterIncomplete reaction, catalyst deactivationGC-MS, LC-MS
2. Oxidation 1-(2-Furyl)cyclopropanolIncomplete oxidationTLC, LC-MS
Linear dicarbonyl compoundsOxidative ring-openingLC-MS, ¹H NMR (loss of cyclopropyl signals)
3. Reductive Amination Di-[1-(2-furyl)cyclopropyl]amineOver-alkylation of productLC-MS (observe M+1 of dimer)
1-(2-Furyl)cyclopropanolPremature reduction of ketoneTLC, GC-MS
4. Salt Formation Polymeric "Humins"Acid-catalyzed furan degradationVisual (dark color), ¹H NMR (broad signals), Insolubility

Experimental Protocol: Best Practices

This protocol outlines a robust method for the synthesis, incorporating the insights from the troubleshooting guide.

Step 1: Synthesis of 1-(2-Furyl)cyclopropanol via Kulinkovich Reaction

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous diethyl ether and cool to 0 °C.

  • Add titanium(IV) isopropoxide (1.0 eq) via syringe.

  • Slowly add ethylmagnesium bromide (2.2 eq, 3.0 M in ether) dropwise, maintaining the internal temperature below 5 °C. A color change to yellow/brown/black is expected.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add a solution of ethyl furan-2-carboxylate (1.0 eq) in anhydrous ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and quench carefully by the slow addition of water.

  • Filter the mixture through a pad of celite, washing with ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropanol.

Step 2: Oxidation to 1-(2-Furyl)cyclopropyl Ketone (Swern Oxidation)

  • In a flame-dried flask under argon, dissolve DMSO (2.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add oxalyl chloride (1.1 eq) and stir for 30 minutes.

  • Add a solution of 1-(2-furyl)cyclopropanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour, then add triethylamine (5.0 eq) and allow the mixture to warm to room temperature.

  • Quench with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude ketone.

Step 3: Reductive Amination to [1-(2-Furyl)cyclopropyl]amine

  • Dissolve the crude ketone (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 24 hours, monitoring by TLC or LC-MS.

  • Carefully acidify the mixture to pH ~2 with aqueous HCl to quench excess reducing agent.

  • Basify with aqueous NaOH to pH >12 and extract with a suitable organic solvent (e.g., ether or DCM).

  • Dry the organic extracts over MgSO₄ and concentrate to yield the free-base amine.

Step 4: Formation of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

  • Dissolve the crude free-base amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a 2.0 M solution of HCl in anhydrous diethyl ether dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum.

References

  • de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 1(1), 1-8. [Link]

  • Chusov, D., & Galkin, K. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5784–5787. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

  • Kulinkovich, O. (2004). Titanacyclopropanes from Esters and Grignard Reagents: Properties and Synthetic Applications. Synlett, 2004(1), 77-89. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Li, H., & Walsh, P. J. (2017). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. RSC Advances, 7(1), 1-5. [Link]

  • Sviridov, S. V., et al. (1991). Titanium(IV) Isopropoxide in the Kulinkovich Reaction. Synthesis, 1991(3), 234-234. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In The Organic Chemistry of Drug Synthesis (pp. 217-244). John Wiley & Sons, Inc. [Link]

  • Qi, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 569–577. [Link]

  • Cha, J. Y., et al. (2018). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. ACS Catalysis, 8(1), 19-23. [Link]

Sources

Improving the stability of [1-(2-Furyl)cyclopropyl]amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-(2-Furyl)cyclopropyl]amine hydrochloride

Introduction: Navigating the Stability Challenges of [1-(2-Furyl)cyclopropyl]amine hydrochloride

Welcome to the technical support guide for [1-(2-Furyl)cyclopropyl]amine hydrochloride. As a bifunctional molecule, this compound presents a unique set of challenges in solution. It combines a stable cyclopropylamine moiety, which is salified as a hydrochloride to improve handling and solubility, with an acid-labile furan ring. This inherent duality is the primary source of its instability in aqueous solutions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. By understanding the "why," you will be better equipped to design robust experiments, troubleshoot degradation issues, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - The Core Issues

Q1: My solution of [1-(2-Furyl)cyclopropyl]amine hydrochloride is turning yellow/brown and showing new peaks in my analysis. What is happening?

A1: This is a classic sign of degradation, and the root cause lies in the molecule's structure. When you dissolve the hydrochloride salt in an unbuffered aqueous solution, the salt dissociates. The hydrochloric acid component creates a low pH environment. While the amine remains protonated and stable, the furan ring is highly susceptible to acid-catalyzed reactions.[1][2]

The acidic conditions promote the protonation of the furan ring, which is the rate-limiting step in its degradation.[3] This initiates a cascade of reactions, including ring-opening and subsequent polymerization, which often produce colored byproducts.[4]

Q2: What are the primary degradation pathways I should be concerned about?

A2: There are two main degradation pathways for this molecule in solution:

  • Acid-Catalyzed Furan Ring Opening: This is the most significant pathway in aqueous solutions. Protons (H+) in the solution attack the electron-rich furan ring, leading to the formation of reactive carbocation intermediates.[2][3] These intermediates can then be attacked by water, leading to ring-opened species like aldehydes and ketones, which can further react or polymerize.

  • Oxidation: The furan ring can also be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ion contaminants. Oxidative degradation can lead to the formation of various byproducts, including hydroperoxides and dicarbonyls.[5][6]

The diagram below illustrates the fundamental problem of acid-driven instability.

cluster_0 In Aqueous Solution cluster_1 Degradation Cascade A [1-(2-Furyl)cyclopropyl]amine hydrochloride B Dissociation into R-NH3+ and Cl- A->B Dissolves C Creation of Acidic Environment (Low pH) D Protonation of Furan Ring C->D Catalyzes E Ring Opening & Formation of Reactive Intermediates D->E F Polymerization & Formation of Colored Byproducts E->F

Caption: The core instability mechanism of the compound in water.

Part 2: Troubleshooting and Stabilization Workflow

If you are encountering stability issues, it is crucial to systematically identify and address the cause. The following workflow provides a logical approach to troubleshooting and resolving common problems.

cluster_pH pH Control cluster_storage Storage & Handling cluster_analysis Analysis & Confirmation start Instability Observed? (e.g., Color Change, Precipitation, New Peaks) check_pH 1. Measure pH of the Solution start->check_pH Yes is_acidic Is pH < 4.0? check_pH->is_acidic add_buffer 2. Implement a Buffer System (e.g., Acetate or Phosphate, pH 4.5-6.0) is_acidic->add_buffer Yes check_storage 4. Review Storage Conditions is_acidic->check_storage No recheck_pH 3. Confirm Final pH is in the target range add_buffer->recheck_pH recheck_pH->check_storage is_rt_light Stored at RT or in Clear Vial? check_storage->is_rt_light correct_storage 5. Store at 2-8°C in Amber Vials is_rt_light->correct_storage Yes run_hplc 7. Perform Stability Analysis (e.g., HPLC-UV/MS) is_rt_light->run_hplc No check_headspace 6. Purge Headspace with Inert Gas (N2 or Ar) correct_storage->check_headspace check_headspace->run_hplc is_stable Is Degradation Halted? run_hplc->is_stable success Solution Stabilized. Proceed with Experiment. is_stable->success Yes advanced Consult Advanced Topics: Consider Antioxidants or Excipients is_stable->advanced No

Caption: A systematic workflow for troubleshooting solution instability.

Part 3: In-Depth Protocols and Data

Q3: What is the optimal pH for my solution, and which buffer should I use?

A3: The optimal pH is a compromise. It must be high enough to prevent acid-catalyzed degradation of the furan ring, but not so high that it deprotonates the cyclopropylamine to its less stable and potentially less soluble free base form.

Recommendation: A pH range of 4.5 to 6.0 is ideal. In this range, the amine remains protonated (as the ammonium salt), ensuring solubility and stability of that functional group, while significantly reducing the proton concentration that drives furan degradation.

Buffer Selection: The choice of buffer is critical. It must be effective in the target pH range and should not participate in any side reactions.

Buffer SystempKaEffective pH RangeConcentrationComments
Acetate Buffer 4.763.8 - 5.810-50 mMExcellent choice. Low cost and compatible with many downstream applications.
Phosphate Buffer 7.20 (pKa2)6.2 - 8.210-50 mMSuitable for the upper end of the recommended range (pH ~6.0). Widely used in biological assays.
Citrate Buffer 4.76 (pKa2)3.7 - 5.710-50 mMGood alternative to acetate. Its chelating properties can help sequester trace metals that might catalyze oxidation.
Protocol 1: Preparation of a Stabilized 10 mM Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution of [1-(2-Furyl)cyclopropyl]amine hydrochloride (M.W. assumed for calculation: ~175.65 g/mol ) in a 20 mM Sodium Acetate buffer at pH 5.0.

Materials:

  • [1-(2-Furyl)cyclopropyl]amine hydrochloride powder

  • Sodium Acetate Trihydrate

  • Glacial Acetic Acid

  • High-purity water (e.g., Milli-Q® or 18 MΩ-cm)

  • Calibrated pH meter

  • 10 mL amber glass volumetric flask

  • Analytical balance

Procedure:

  • Prepare the Buffer: a. To a 100 mL beaker, add ~80 mL of high-purity water. b. Add 0.272 g of Sodium Acetate Trihydrate (for a 20 mM solution in 100 mL). c. Stir until fully dissolved. d. Slowly add drops of glacial acetic acid while monitoring the pH. Adjust until the pH is exactly 5.0 . e. Transfer the buffer solution to a 100 mL volumetric flask and add water to the mark. Mix thoroughly.

  • Prepare the Stock Solution: a. Accurately weigh 17.57 mg of [1-(2-Furyl)cyclopropyl]amine hydrochloride. b. Transfer the powder to the 10 mL amber volumetric flask. c. Add ~7 mL of the prepared pH 5.0 acetate buffer to the flask. d. Gently swirl or sonicate briefly until the solid is completely dissolved. e. Add the pH 5.0 acetate buffer to the 10 mL mark. f. Cap the flask and invert several times to ensure homogeneity.

  • Storage: a. For immediate use, keep on the bench. For long-term storage, store the solution tightly capped at 2-8°C . b. For maximum stability, especially if the solution will be stored for weeks, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Protocol 2: Monitoring Stability with HPLC

A stability-indicating HPLC method is essential to quantify the parent compound and detect any degradation products.[7]

Objective: To assess the percentage of the parent compound remaining over time under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare your stabilized solution as described in Protocol 1. Prepare a control solution in unbuffered high-purity water.

  • Time Points: Aliquot the solutions into separate amber HPLC vials for each time point (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Storage Conditions: Store one set of aliquots under recommended conditions (e.g., pH 5.0 buffer, 4°C, dark) and another under stress conditions (e.g., unbuffered, 40°C, exposed to light) to accelerate degradation. Stress testing helps to identify likely degradation products and validate the analytical method.[8]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL

  • Data Analysis: a. At each time point, inject a sample from each storage condition. b. Integrate the peak area of the parent compound. c. Calculate the percentage of the parent compound remaining relative to the T=0 sample: % Remaining = (Area_Tx / Area_T0) * 100 d. Monitor the chromatogram for the appearance and growth of new peaks, which represent degradation products.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from Ataman Kimya website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10327318, (1R,2S)-2-Fluorocyclopropan-1-amine. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. Retrieved from PubChem. [Link]

  • Singh Nongthombam, G. (2023). Answer to "How can I neutralize aminehydrochlorides?". ResearchGate. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]

  • de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved from PubChem. [Link]

  • Hronec, M., et al. (2012). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. Reaction Kinetics, Mechanisms and Catalysis, 107(1), 43-55. [Link]

  • de Meijere, A., et al. (2008). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]

  • RoneBone. (2015). Comment on "Ways of crashing out amines". Reddit. [Link]

  • Pizzo, F., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(15), 4885. [Link]

  • Committee for Medicinal Products for Veterinary Use (CVMP). (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Qian, Y., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 693-700. [Link]

  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Retrieved from ResearchGate. [Link]

  • Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(40), 33815-33822. [Link]

  • Childs, S. L., et al. (2002). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 124(44), 13335-13342. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing. [Link]

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876-883. [Link]

  • Mishima, Y., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Organic Letters, 15(15), 3950-3953. [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from EPTQ. [Link]

  • Royal Society of Chemistry. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Advances. [Link]

  • Llevot, A., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 8(6), 227. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Preserving Cyclopropyl Group Integrity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide you with in-depth, actionable strategies to prevent the undesired ring-opening of cyclopropyl groups during synthetic transformations. Drawing from established chemical principles and field-proven methodologies, we will explore the "why" behind cyclopropane reactivity and the "how" of maintaining its structural integrity.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group so susceptible to ring-opening?

A1: The reactivity of the cyclopropane ring is a direct consequence of its significant ring strain . This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. This compression leads to poor overlap of the carbon hybrid orbitals, resulting in weak, "bent" bonds.[1][2]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, introducing additional instability.[2][3]

This high ring strain (approximately 27.6 kcal/mol) means that reactions leading to the cleavage of the ring are often thermodynamically favorable, as they relieve this inherent strain.[2][4] The C-C bonds within the ring have a high degree of p-character, making them behave somewhat like a π-system, susceptible to attack by electrophiles, radicals, and certain nucleophiles.[5]

Q2: What are the most common conditions that lead to cyclopropane ring-opening?

A2: Ring-opening is typically initiated by reagents that can interact with the strained C-C bonds. The most common culprits include:

  • Strong Acids & Electrophiles: Protic acids (e.g., HBr, HI) and Lewis acids can protonate or coordinate to the cyclopropane ring, leading to a carbocationic intermediate that readily rearranges.[6][7]

  • Oxidizing Agents: Strong oxidants can cleave the C-C bonds.

  • Radical Initiators: Reactions proceeding through radical intermediates can cause ring-opening, especially if a radical is formed on a carbon adjacent to the ring.[8][9]

  • High Temperatures: Thermal energy can provide the activation energy needed to overcome the barrier to ring cleavage, particularly in strained or substituted systems.[10]

  • Certain Transition Metals: Some transition metal catalysts, particularly those used in hydrogenation, can promote hydrogenolysis (cleavage by hydrogen) of the cyclopropane ring.[11]

Q3: How do substituents on the cyclopropane ring affect its stability?

A3: Substituents play a crucial electronic and steric role in the stability of the cyclopropane ring.

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups can stabilize an adjacent positive charge. In the presence of electrophiles, this can facilitate ring-opening by stabilizing the resulting carbocationic intermediate.

  • Electron-Withdrawing Groups (EWGs): Groups such as esters, ketones, or nitriles make the cyclopropane ring electron-deficient. This generally increases its stability towards electrophilic attack but can make it susceptible to nucleophilic ring-opening (a homo-Michael addition).[5][12]

  • Donor-Acceptor Cyclopropanes: Systems with both an EDG and an EWG are highly polarized and particularly prone to ring-opening by either nucleophiles or electrophiles.[5][12]

Troubleshooting Guides by Reaction Type

This section provides specific troubleshooting advice for common synthetic challenges where cyclopropane ring integrity is at risk.

Guide 1: Electrophilic Reactions (e.g., Halogenation, Acylation)

Problem: "I'm trying to perform a reaction on a functional group elsewhere in my molecule, but my strong Lewis acid catalyst (e.g., AlCl₃) is cleaving the cyclopropane ring."

Root Cause Analysis: Strong Lewis acids readily coordinate with the electron density in the cyclopropane's C-C bonds, initiating a ring-opening cascade. This process is often faster than the desired reaction.

Solutions & Preventative Measures:
StrategyRationaleRecommended Reagents/Conditions
Use Milder Lewis Acids Select Lewis acids that are less oxophilic/halophilic and have a lower propensity to interact with the C-C bonds.ZnCl₂, Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃. Avoid AlCl₃, FeCl₃, TiCl₄.
Lower Reaction Temperature Ring-opening often has a higher activation energy than the desired reaction. Lowering the temperature can kinetically favor the intended pathway.-78 °C to 0 °C. Always monitor internal reaction temperature.
Control Stoichiometry Use the Lewis acid in catalytic amounts rather than stoichiometric amounts whenever possible.Start with 0.1 eq. of the Lewis acid and titrate up if necessary.
Choose a Non-Coordinating Solvent Solvents can modulate the activity of the Lewis acid. Non-coordinating solvents can sometimes prevent unwanted side reactions.Dichloromethane (DCM), 1,2-Dichloroethane (DCE). Avoid THF or Et₂O if they can coordinate and activate the Lewis acid undesirably.
Workflow for Selecting Milder Conditions:

G start Problem: Ring-Opening with Strong Lewis Acid temp Lower Temperature (-78 °C to 0 °C) start->temp reagent Select Milder Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) temp->reagent stoich Use Catalytic Amount (0.1 eq.) reagent->stoich ipc Run Small Scale Test with In-Process Control (TLC, GC-MS) stoich->ipc check Ring Intact? ipc->check success Scale-Up Reaction check->success Yes fail Re-evaluate: - Different Catalyst? - Protective Group Strategy? check->fail No

Caption: Decision workflow for mitigating Lewis acid-induced ring-opening.

Guide 2: Reductions & Hydrogenations

Problem: "During catalytic hydrogenation of a double bond in my molecule, I'm also observing hydrogenolysis (cleavage) of the cyclopropyl group."

Root Cause Analysis: Catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) are highly active and can readily catalyze the cleavage of the strained C-C bonds of the cyclopropane ring in the presence of H₂.

Solutions & Preventative Measures:
StrategyRationaleRecommended Reagents/Conditions
Catalyst Selection Choose catalysts with lower activity for C-C bond cleavage. Rhodium-based catalysts are often more selective.Rh/C, Rh/Al₂O₃. Use Wilkinson's catalyst for homogeneous hydrogenation.
Additive/Poison The addition of certain amines can selectively poison the catalyst sites responsible for hydrogenolysis without completely inhibiting the desired hydrogenation.Quinoline, triethylamine (Et₃N).
Reaction Conditions Operate at lower hydrogen pressure and ambient temperature to reduce catalyst activity towards the cyclopropane ring.1 atm H₂ (balloon), room temperature.
Alternative Reduction If applicable, use non-hydrogenation-based reduction methods.For reducing a ketone: NaBH₄, L-Selectride. For an alkene: Diimide reduction (e.g., from potassium azodicarboxylate).
Self-Validating Protocol: Selective Hydrogenation of a C=C bond
  • Vessel Preparation: To a flask, add the substrate (1.0 eq.) and a suitable solvent (e.g., Ethanol or Ethyl Acetate).

  • Catalyst Addition: Add 5% Rhodium on Alumina (Rh/Al₂O₃) (1-2 mol%).

  • Atmosphere Purge: Purge the vessel with N₂ or Argon, then introduce H₂ gas (1 atm, balloon).

  • Reaction Monitoring (IPC): Vigorously stir the reaction at room temperature. Monitor the reaction progress every 30 minutes by TLC or GC-MS.

    • Control Check: Look for the disappearance of the starting material and the appearance of the desired product. Crucially, co-spot with a known standard of the potential ring-opened byproduct if available, or analyze the mass spectrum for fragments indicating ring cleavage.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Analysis: Concentrate the filtrate and analyze the crude product by ¹H NMR to confirm the integrity of the cyclopropyl protons (typically found in the characteristic 0.5-1.5 ppm region).

Guide 3: Radical Reactions

Problem: "Formation of a radical adjacent to my cyclopropyl group is leading to rapid ring-opening."

Root Cause Analysis: A radical on a carbon directly attached to a cyclopropane ring (a cyclopropylcarbinyl radical) is notoriously unstable and undergoes an extremely rapid ring-opening to form a more stable homoallylic radical. This is often an irreversible process.[8][9]

Solutions & Preventative Measures:
  • Avoid Radical Formation at the α-Position: Redesign the synthetic route to avoid generating a radical directly adjacent to the cyclopropane ring. If a radical reaction is necessary, ensure the initiation site is several bonds away.

  • Use Fast-Trapping Reagents: If the formation of the cyclopropylcarbinyl radical is unavoidable, use a high concentration of a very efficient radical trapping agent to capture the radical before it has time to rearrange.

    • Example: In a radical bromination, use a high concentration of Br₂ or N-bromosuccinimide (NBS).

  • Consider Alternative Mechanisms: Explore ionic or transition-metal-mediated pathways for the desired transformation that do not involve radical intermediates.

Mechanism: The Cyclopropylcarbinyl Radical Rearrangement

G cluster_0 Unstable Radical cluster_1 Rearrangement (Fast) A Cyclopropylcarbinyl Radical B Homoallylic Radical (More Stable) A->B Ring-Opening

Caption: The rapid, often irreversible, ring-opening of a cyclopropylcarbinyl radical.

Reference List

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Reactivity of electrophilic cyclopropanes. National Center for Biotechnology Information (PMC). [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Cyclopropane. Wikipedia. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Royal Society of Chemistry Publishing. [Link]

  • Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. ACS Publications. [Link]

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  • Cyclopropyl based O- and N- and S-protecting groups. Google Patents.

  • Addition to Cyclopropane Ring. Dalal Institute. [Link]

  • Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. ACS Publications. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Commonly used methods for cyclopropanation reactions. ResearchGate. [Link]

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  • Efficient synthesis of protected cyclopropyl β-aspartylphosphates. Royal Society of Chemistry Publishing. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Characterization and Structural Confirmation of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. [1-(2-Furyl)cyclopropyl]amine hydrochloride, a molecule incorporating the strained, reactive cyclopropane ring[1] and the aromatic furan moiety, presents a unique analytical challenge. Both motifs are prevalent in pharmacologically active compounds, making this a relevant case study in modern analytical chemistry.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the definitive characterization of this compound. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, interpret the anticipated data, and demonstrate how a multi-technique, orthogonal approach constitutes a self-validating system for structural confirmation.

The Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide a complete structural picture. A robust characterization workflow relies on the convergence of data from multiple, independent methods. The information from one technique should corroborate and complement the others, leading to an irrefutable structural assignment. Our strategy for [1-(2-Furyl)cyclopropyl]amine hydrochloride integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and, as the ultimate arbiter, Single-Crystal X-ray Crystallography.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Absolute Structure cluster_confirmation Data Convergence Synthesized_Product Synthesized Product [1-(2-Furyl)cyclopropyl]amine HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR Initial Analysis FTIR FTIR Spectroscopy Synthesized_Product->FTIR Initial Analysis MS Mass Spectrometry (HRMS) Synthesized_Product->MS Initial Analysis XRay X-Ray Crystallography Synthesized_Product->XRay If Crystalizable Confirmation Definitive Structure Confirmation NMR->Confirmation Provides C-H Framework FTIR->Confirmation Confirms Functional Groups & Salt Form MS->Confirmation Confirms Molecular Formula XRay->Confirmation Provides 3D Structure

Figure 1: A comprehensive workflow for the structural confirmation of [1-(2-Furyl)cyclopropyl]amine hydrochloride.

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. For our target compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides an almost complete structural puzzle.

Causality Behind Experimental Choices: The choice of solvent is critical. DMSO-d₆ is preferred over CDCl₃ because the hydrochloride salt has better solubility, and the acidic N-H protons are less likely to undergo rapid exchange, allowing for their observation. The addition of a drop of D₂O serves as a confirmatory test; the exchangeable -NH₃⁺ protons will be replaced by deuterium, causing their signal to disappear from the ¹H spectrum.[2]

¹H NMR Spectroscopy
  • Expected Data: The proton NMR spectrum will provide information on the chemical environment and connectivity of every hydrogen atom.

    • Furan Protons: Three distinct signals are expected in the aromatic region (~6.0-7.5 ppm). The proton adjacent to the oxygen (at C5) will be the most downfield.[3]

    • Cyclopropyl Protons: This is the most complex region. The four protons on the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. They will appear as a complex series of multiplets in the highly shielded, upfield region (~0.5-1.5 ppm).[4][5]

    • Amine Protons (-NH₃⁺): A broad singlet will be observed significantly downfield (~8.0-9.0 ppm in DMSO-d₆). Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[6]

¹³C NMR Spectroscopy
  • Expected Data: The ¹³C NMR spectrum reveals the number of unique carbon environments.

    • Furan Carbons: Four signals are expected, with two quaternary carbons (one attached to the cyclopropyl group and one to oxygen) and two CH carbons.

    • Cyclopropyl Carbons: Three signals are anticipated: one quaternary carbon (C1) and two methylene (-CH₂-) carbons. The high s-character of the cyclopropane bonds results in unique chemical shifts.[7]

Assignment Expected ¹H NMR Shift (ppm, DMSO-d₆) Expected ¹³C NMR Shift (ppm, DMSO-d₆) Justification & Comparative Notes
Furan H3/H4~6.2-6.5~105-115Typical shifts for furan protons.
Furan H5~7.5~140-145Deshielded due to proximity to the electronegative oxygen atom.[3]
Cyclopropyl -CH₂-~0.8-1.5 (complex m)~10-20Highly shielded due to the ring strain and geometry of the cyclopropyl group.[4][8]
-NH₃⁺~8.0-9.0 (broad s)N/ADownfield shift due to the positive charge on the nitrogen. Signal disappears upon D₂O addition.[2]
Furan C2 (Quat.)N/A~150-160Quaternary carbon of the furan ring attached to the cyclopropyl group.
Cyclopropyl C1 (Quat.)N/A~25-35Quaternary carbon of the cyclopropyl ring attached to the amine and furan.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of [1-(2-Furyl)cyclopropyl]amine hydrochloride in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Confirmation: After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the -NH₃⁺ peak.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively correlate proton-proton and proton-carbon connectivities, respectively. This is especially useful for assigning the complex cyclopropyl signals.

FTIR Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups and, crucially, verifying the formation of the hydrochloride salt.

Causality Behind Experimental Choices: The key diagnostic feature is the transformation of the primary amine (-NH₂) in the free base to the ammonium salt (-NH₃⁺) in the hydrochloride form. This change dramatically alters the N-H stretching vibrations.

  • Free Base Comparison: A primary amine typically shows two sharp-to-medium peaks (asymmetric and symmetric stretches) around 3400-3250 cm⁻¹.[9][10]

  • Hydrochloride Salt: The ammonium salt exhibits a very broad and strong absorption band from approximately 3200 cm⁻¹ down to 2800 cm⁻¹, often with fine structure, which overlays the C-H stretching region.[11] This broadness is a hallmark of the charged -NH₃⁺ group involved in hydrogen bonding.

Functional Group Expected Absorption (cm⁻¹) Vibration Type Significance
Ammonium (-NH₃⁺)3200 - 2800 (very broad, strong)N-H StretchConfirms hydrochloride salt formation. [11]
Ammonium (-NH₃⁺)~1610 - 1500N-H Bend (Asymmetric)Confirms presence of the ammonium group.
Furan C-H~3120Aromatic C-H StretchIndicates the furan ring.
Cyclopropyl C-H~3080C-H StretchCharacteristic of strained cyclopropyl C-H bonds.
Furan Ring~1580, 1500, 1450C=C StretchAromatic ring vibrations.
Furan C-O-C~1250 - 1020C-O-C StretchConfirms the ether linkage within the furan ring.
Experimental Protocol: ATR-FTIR Analysis
  • Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid [1-(2-Furyl)cyclopropyl]amine hydrochloride powder onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Mass Spectrometry: The Molecular Weight Gatekeeper

MS provides the molecular weight and, through high-resolution analysis, the elemental formula. It acts as a crucial validation gate for any proposed structure.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for this compound. As a "soft" ionization technique, it is ideal for analyzing pre-charged molecules like hydrochloride salts. In the ESI source, the compound will be detected as the protonated free base, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for new chemical entities, as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula.

  • Expected Data (HRMS):

    • Molecular Formula of Free Base: C₇H₉NO

    • Exact Mass: 123.0684

    • Observed Ion [M+H]⁺: 124.0757

  • Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Expected fragmentation pathways include:

    • Loss of the furan ring.

    • Ring-opening of the cyclopropyl moiety.

    • Cleavage at the C-N bond.

G cluster_logic Structural Confirmation Logic NMR_Data NMR Data (¹H, ¹³C) Proposed_Structure Proposed Structure: [1-(2-Furyl)cyclopropyl]amine HCl NMR_Data->Proposed_Structure Defines C-H Skeleton FTIR_Data FTIR Data FTIR_Data->Proposed_Structure Confirms -NH3+ & Furan MS_Data HRMS Data MS_Data->Proposed_Structure Confirms C7H9NO Formula Final_Confirmation Structure Confirmed Proposed_Structure->Final_Confirmation Convergent Evidence

Figure 2: Logical relationship of how data from different spectroscopic techniques converge to confirm the proposed structure.

Experimental Protocol: HRMS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass.

X-ray Crystallography: The Unambiguous Proof

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[12][13] It is the gold standard, leaving no ambiguity about atomic connectivity or conformation.[14]

Causality Behind Experimental Choices: Growing X-ray quality crystals is often more art than science.[15] For a hydrochloride salt, slow evaporation from a mixed solvent system (e.g., ethanol/water or methanol/ether) is a common starting point. The goal is to allow molecules to slowly and orderly pack into a repeating crystal lattice.[16]

  • Expected Data: The output is a complete 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. It will also show the ionic interaction between the ammonium cation and the chloride anion and any intermolecular hydrogen bonding in the crystal lattice.

Experimental Protocol: Single-Crystal Growth & Analysis
  • Crystal Growth:

    • Dissolve the compound in a minimal amount of a solvent in which it is moderately soluble (e.g., methanol).

    • Slowly add a less polar "anti-solvent" (e.g., diethyl ether) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Seal the vial and allow it to cool slowly and undisturbed over several days. Alternatively, allow for slow evaporation.

  • Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head.[13]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations Alternative Approaches
NMR Detailed C-H framework, connectivityHighest information content for structure in solutionRelatively low sensitivity, can be time-consuming2D experiments (COSY, HSQC, HMBC) provide deeper insight than 1D.
FTIR Presence of functional groups, salt formFast, inexpensive, non-destructive, excellent for salt confirmationLow structural detail, not quantitativeRaman spectroscopy can provide complementary vibrational information.[17]
MS Molecular weight, elemental formulaHigh sensitivity, provides exact molecular formula (HRMS)Isomers are often indistinguishable, structure is inferredGas Chromatography-MS (GC-MS) could be used for the free base to assess purity.[18]
X-ray Absolute 3D structure, stereochemistryUnambiguous, definitive proof of structureRequires a suitable single crystal, which can be difficult or impossible to grow.[15][16]Powder X-ray Diffraction (PXRD) can confirm the crystalline form but not solve the structure de novo.

Conclusion

The structural confirmation of [1-(2-Furyl)cyclopropyl]amine hydrochloride is a clear illustration of the necessity for an orthogonal, multi-technique analytical approach. While NMR provides the core framework and MS acts as the gatekeeper for the molecular formula, FTIR offers rapid and crucial confirmation of the hydrochloride salt form. The convergence of these spectroscopic techniques provides a highly trustworthy structural assignment. For absolute, irrefutable proof, particularly for regulatory filings or patent applications, obtaining a single-crystal X-ray structure is the ultimate goal. By understanding the strengths and limitations of each method and the causality behind their application, researchers can confidently and efficiently confirm the identity and structure of novel chemical entities.

References

  • PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link][11]

  • Pascual, C., Meier, J., & Simon, W. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link][5]

  • Dauter, Z., & Dauter, M. (2001). X Ray crystallography. PMC - PubMed Central. Retrieved from [Link][12]

  • Ferretti, E., & Taticchi, A. (1987). Mass spectrometry of three furanic compounds containing two or three furan nuclei. Journal of Agricultural and Food Chemistry. Retrieved from [Link][19]

  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Retrieved from [Link][3]

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  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link][13]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST WebBook. Retrieved from [Link][20]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link][2]

  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link][14]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link][9]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link][6]

  • Nagy, B., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. PubMed. Retrieved from [Link][17]

  • Nakayama, M., et al. (1981). Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Retrieved from [Link][21]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link][16]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link][10]

  • Hilton, M. J., & Sarlah, D. (2018). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. Retrieved from [Link][1]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link][15]

  • National Institute of Standards and Technology. (n.d.). Furan. NIST WebBook. Retrieved from [Link][22]

Sources

A Comparative Guide to the Analytical Standards of [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. [1-(2-Furyl)cyclopropyl]amine hydrochloride, a molecule incorporating a furan ring, a cyclopropylamine moiety, and a hydrochloride salt, presents a unique analytical challenge. This guide provides an in-depth comparison of analytical standards and methodologies for the comprehensive characterization of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to ensure scientific integrity.

Introduction to [1-(2-Furyl)cyclopropyl]amine Hydrochloride and the Imperative for Rigorous Analytical Standards

[1-(2-Furyl)cyclopropyl]amine hydrochloride is a chemical entity with potential applications in medicinal chemistry, likely as a building block in the synthesis of more complex pharmaceutical agents. The presence of a strained cyclopropyl ring and a reactive furan moiety suggests that this compound could be a key intermediate. The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and solubility.[1]

The importance of well-defined analytical standards for such a compound cannot be overstated. In drug development, the identification, quantification, and control of impurities are critical for ensuring the safety and efficacy of the final product.[2] Certified Reference Materials (CRMs) provide a benchmark for accurate measurements, enabling reliable and consistent results in analytical testing.[3][4] This guide will explore the primary analytical techniques for characterizing [1-(2-Furyl)cyclopropyl]amine hydrochloride and compare them to alternative approaches.

Core Analytical Techniques for Characterization

The multifaceted structure of [1-(2-Furyl)cyclopropyl]amine hydrochloride necessitates a multi-pronged analytical approach. The primary techniques for its characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for determining the purity of non-volatile organic compounds. For [1-(2-Furyl)cyclopropyl]amine hydrochloride, a reversed-phase HPLC method is the logical first choice.

Rationale for Method Development:

  • Stationary Phase: A C18 column is a versatile starting point, offering good retention for moderately polar compounds like the target molecule. The choice of a specific C18 column (e.g., end-capped, high-purity silica) will depend on the need to minimize peak tailing, a common issue with amine compounds due to their interaction with residual silanols on the silica surface.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is recommended. The buffer (e.g., phosphate or acetate) helps to control the pH and ensure consistent ionization of the amine, leading to reproducible retention times and sharp peaks. A low pH (e.g., 2.5-3.5) will ensure the amine is fully protonated, further improving peak shape.

  • Detection: UV detection is suitable due to the presence of the furan chromophore. The detection wavelength should be set at the absorbance maximum of the furan ring, typically around 220-250 nm, to maximize sensitivity.

Experimental Protocol: HPLC Purity Determination

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is used for initial screening of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmWavelength chosen to maximize the signal for the furan moiety.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Data Presentation: Comparison of HPLC Performance

AnalyteRetention Time (min)Peak AsymmetryTheoretical Plates
[1-(2-Furyl)cyclopropyl]amine HCl8.51.1>10000
Potential Impurity 1 (e.g., starting material)5.21.2>8000
Potential Impurity 2 (e.g., degradation product)12.11.0>12000

Workflow for HPLC Method Validation

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Implement Analytical_Workflow cluster_0 Primary Analysis cluster_1 Impurity Profiling cluster_2 Further Characterization HPLC HPLC (Purity & Assay) LCMS LC-MS (Non-Volatile Impurities) HPLC->LCMS Investigate Unknown Peaks NMR NMR (Structure Elucidation) FTIR FTIR (Functional Groups) NMR->FTIR Confirm Functional Groups EA Elemental Analysis (Elemental Composition) NMR->EA Verify Empirical Formula GCMS GC-MS (Volatile Impurities) GCMS->NMR Identify Volatile Impurities LCMS->NMR Identify Non-Volatile Impurities

Sources

Comparative analysis of different synthetic routes to [1-(2-Furyl)cyclopropyl]amine hydrochloride

[1]

Executive Summary & Strategic Analysis

The synthesis of 1-substituted cyclopropylamines is synthetically demanding due to the strain of the cyclopropane ring and the steric hindrance at the quaternary carbon. When the substituent is a 2-furyl group , the challenge intensifies due to the furan ring's sensitivity to strong acids (ring-opening/polymerization) and strong electrophiles.

We evaluate two primary methodologies:

  • The Kulinkovich-Szymoniak Reaction: A direct, titanium-mediated reductive alkylation of nitriles.[1]

  • The Curtius Rearrangement: A stepwise degradation of 1-(2-furyl)cyclopropanecarboxylic acid.[1]

Comparative Decision Matrix
FeatureRoute A: Kulinkovich-SzymoniakRoute B: Curtius Rearrangement
Step Count 1 (One-pot)3-4 (Linear)
Atom Economy HighModerate (Loss of N₂ and CO₂)
Scalability Low to Medium (Exotherm/Titanium waste)High (Standard unit operations)
Furan Compatibility Moderate (Lewis acid risks)High (Mild conditions available)
Yield Profile Variable (15–55%)Consistent (60–80% overall)
Safety Profile Grignard handling; Ti wasteAzide handling (Control required)

Expert Verdict: For discovery chemistry (<5g) , the Kulinkovich-Szymoniak route is preferred for speed.[1] For process development (>50g) , the Curtius Rearrangement is superior due to purification ease and reproducibility, despite the longer linear sequence.[1]

Detailed Synthetic Pathways[1]

Route A: The Kulinkovich-Szymoniak Reaction (Direct)

This route utilizes the reactivity of a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide. This acts as a 1,2-dicarbanion equivalent, attacking the nitrile group of 2-furonitrile .[1]

Mechanism & Workflow

The reaction proceeds via the formation of a titanacyclopropane, ligand exchange with the nitrile, and ring closure to form a cyclopropyl imine, which is hydrolyzed to the primary amine.

KS_PathwayStart2-FuronitrileInter1TitanacyclopropaneIntermediateStart->Inter1 Ligand Exchange ReagentsEtMgBr (2.2 eq)Ti(OiPr)4 (10-20 mol%)Reagents->Inter1Inter2TitaniumAzacyclopenteneInter1->Inter2 Nitrile Insertion ImineCyclopropylImineInter2->Imine Ring Contraction ProductTarget Amine(Free Base)Imine->Product Mild Hydrolysis

Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak synthesis targeting furan derivatives.

Protocol A: Experimental Procedure

Note: This protocol is adapted for furan sensitivity. Standard acidic workups will destroy the furan ring.

  • Reagent Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add 2-furonitrile (10 mmol) and Ti(OiPr)₄ (1.0 mmol, 10 mol%) in anhydrous Et₂O (50 mL).

  • Grignard Addition: Cool to -78°C. Add EtMgBr (22 mmol, 3.0 M in ether) dropwise over 1 hour. Crucial: Slow addition controls the exotherm and prevents oligomerization.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. The solution typically turns dark brown/black.[1]

  • Hydrolysis (The Critical Step): Cool back to 0°C. Quench carefully with a minimal amount of water (or saturated NH₄Cl). Do not use strong HCl at this stage.[1]

  • Workup: Filter the titanium salts through a Celite pad. Wash the pad with Et₂O.[1] Dry the organic phase over Na₂SO₄.[1][2]

  • Salt Formation: To the ethereal amine solution at 0°C, add 2.0 M HCl in diethyl ether (anhydrous) dropwise. The hydrochloride salt precipitates immediately.[1]

  • Isolation: Filter the solid under inert atmosphere (hygroscopic) and wash with cold ether.

Troubleshooting: Yields for furan derivatives can be low (15-20%) due to the Lewis acidity of Titanium coordinating to the furan oxygen, inhibiting the catalytic cycle [1, 2].

Route B: The Curtius Rearrangement (Scalable)

This route is the industry standard for producing high-purity cyclopropylamines.[1] It begins with 1-(2-furyl)cyclopropanecarboxylic acid .[1][3]

Mechanism & Workflow

The carboxylic acid is activated to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[1][4][5][6] The isocyanate is trapped by an alcohol (usually t-BuOH) to form a Boc-protected amine, which is then deprotected.[1]

Curtius_PathwayAcid1-(2-Furyl)cyclopropanecarboxylic AcidAzideAcyl Azide(Intermediate)Acid->Azide DPPA, Et3Nor Mixed Anhydride/NaN3 IsocyanateIsocyanate(R-N=C=O)Azide->Isocyanate Heat (-N2) BocAmineN-Boc ProtectedAmineIsocyanate->BocAmine t-BuOH FinalAmine HClSaltBocAmine->Final HCl / Dioxane

Figure 2: Stepwise Curtius rearrangement sequence ensuring furan stability.

Protocol B: Experimental Procedure

Based on the Weinstock modification (Mixed Anhydride) to avoid isolating explosive acyl azides [3].

  • Activation: Dissolve 1-(2-furyl)cyclopropanecarboxylic acid (50 mmol) in acetone/water at 0°C. Add Et₃N (60 mmol) followed by ethyl chloroformate (60 mmol). Stir for 30 min to form the mixed anhydride.

  • Azidation: Add NaN₃ (75 mmol) in water dropwise at 0°C. Stir for 1 hour.

  • Rearrangement: Extract the acyl azide into Toluene (cold). Dry the toluene layer (MgSO₄). Heat the toluene solution to 90°C until N₂ evolution ceases (~1-2 hours). This forms the isocyanate in situ.[1]

  • Trapping: Add tert-butanol (excess) and reflux for 12 hours to form the Boc-protected amine.

    • Checkpoint: The N-Boc intermediate is stable and can be purified by column chromatography (Silica, Hex/EtOAc) to remove impurities.[1]

  • Deprotection: Dissolve the purified N-Boc amine in 1,4-dioxane. Add 4M HCl in dioxane at RT. Stir for 2 hours.

  • Isolation: Dilute with Et₂O. The product precipitates as a white solid.[1] Filter and dry.[1][7]

Why this wins: The intermediate purification of the N-Boc compound allows for the removal of any ring-opened furan byproducts before the final salt formation, ensuring >98% purity [3].

"Route to Avoid": Hofmann Rearrangement[5]

While the Hofmann rearrangement converts amides to amines, it is contraindicated for furan derivatives.[1]

  • Reagents: Br₂ / NaOH.

  • Failure Mode: Furan is highly susceptible to electrophilic attack by bromine (bromination of the ring) and oxidative degradation by strong bases/oxidizers. This route will lead to a complex mixture of tar and ring-opened byproducts.[1]

Analytical Verification (Self-Validating Data)[1]

To ensure the protocol worked, the product must meet these spectral characteristics:

  • ¹H NMR (D₂O):

    • Furan protons: Doublet (~7.5 ppm), Doublet (~6.4 ppm), Triplet/Multiplet (~6.3 ppm).[1] Note: If these signals are absent or shifted significantly, the ring has opened.

    • Cyclopropyl protons: Two multiplets between 1.2–1.6 ppm (4H, AA'BB' system characteristic of 1-substituted cyclopropanes).[1][7]

  • Melting Point: The HCl salt should have a sharp melting point (typically >150°C with decomposition). Broad ranges indicate polymerization.[1]

References

  • Kulinkovich, O. G., et al. (1989).[1][8] Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide.[8][9]

  • Wiedemann, S., et al. (2003).[1] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1][10] (Discusses the yield limitations with heteroaryls).

  • Beilstein J. Org.[1] Chem. (2012).[1][10] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[1][7][11] (Demonstrates the superiority of Curtius over Kulinkovich for sensitive cyclopropylamines).

  • Organic Syntheses. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions.[1][1]

A Senior Application Scientist's Guide to Validating the Purity of Synthesized [1-(2-Furyl)cyclopropyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Novel Amine Scaffolds

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, compounds featuring a cyclopropylamine moiety are of significant interest due to their unique conformational constraints and metabolic stability, which can impart favorable pharmacokinetic properties. The incorporation of a furan ring, a versatile heterocyclic motif present in numerous bioactive compounds, further enhances the potential for developing new therapeutic agents. [1-(2-Furyl)cyclopropyl]amine hydrochloride is one such promising building block.

The journey from a promising molecular design to a viable drug candidate is paved with rigorous scientific validation, and at the heart of this process lies the uncompromising need for purity. The presence of impurities, even in trace amounts, can have profound and often detrimental effects on downstream applications, from skewing biological assay results to introducing unforeseen toxicity. Therefore, the robust validation of the purity of a newly synthesized compound like [1-(2-Furyl)cyclopropyl]amine hydrochloride is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable and reproducible research.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of various analytical techniques for validating the purity of synthesized [1-(2-Furyl)cyclopropyl]amine hydrochloride. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Synthesis and the Genesis of Impurities: A Proactive Approach to Purity

A thorough understanding of the synthetic route is paramount to anticipating and identifying potential impurities. While multiple pathways to cyclopropylamines exist, a common approach involves the reductive amination of a corresponding ketone.[1] For [1-(2-Furyl)cyclopropyl]amine, a plausible synthesis could start from 2-acetylfuran.

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This multi-step process, while effective, can introduce a variety of impurities that must be diligently monitored.

2-Acetylfuran 2-Acetylfuran Intermediate_A 1-(2-Furyl)ethanol 2-Acetylfuran->Intermediate_A NaBH4, MeOH Intermediate_B 2-(1-Bromoethyl)furan Intermediate_A->Intermediate_B PBr3 Intermediate_C [1-(2-Furyl)vinyl]magnesium bromide Intermediate_B->Intermediate_C Mg, THF Intermediate_D 1-(2-Furyl)cyclopropanol Intermediate_C->Intermediate_D Epichlorohydrin Intermediate_E 1-(2-Furyl)cyclopropyl azide Intermediate_D->Intermediate_E DPPA, DBU Free_Base [1-(2-Furyl)cyclopropyl]amine Intermediate_E->Free_Base PPh3, H2O Final_Product [1-(2-Furyl)cyclopropyl]amine Hydrochloride Free_Base->Final_Product HCl in Et2O

Figure 1: Hypothetical synthetic pathway to [1-(2-Furyl)cyclopropyl]amine hydrochloride.

Potential Impurities:

Based on this synthetic route, a range of potential impurities could be present in the final product:

  • Starting Materials: Unreacted 2-acetylfuran.

  • Intermediates: Any of the intermediates (A-E) that did not fully react.

  • Side-Products: Byproducts from incomplete reactions or side reactions, such as the corresponding alcohol from the reduction of the azide.

  • Reagents: Residual reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction and purification steps.

The final step, formation of the hydrochloride salt, is crucial for both purification and handling of the amine. Amine hydrochlorides are typically crystalline solids with higher melting points and better stability compared to the free base.[2] Recrystallization of the hydrochloride salt is an effective method to remove many of the organic impurities.

A Comparative Analysis of Purity Validation Techniques

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged approach, employing orthogonal methods, is essential for a comprehensive and trustworthy assessment. Below, we compare the most relevant techniques for validating the purity of [1-(2-Furyl)cyclopropyl]amine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like an amine hydrochloride, reversed-phase HPLC is the method of choice.

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. The choice of a C18 column is a robust starting point for many small molecules. The mobile phase composition, particularly the pH, is critical for achieving good peak shape for amines. A slightly acidic mobile phase (e.g., using formic acid or a phosphate buffer) will ensure the amine is protonated and interacts consistently with the stationary phase.

Trustworthiness: A validated HPLC method provides a reliable quantitative measure of purity. The area percentage of the main peak relative to the total area of all peaks is a common way to express purity. However, it's crucial to remember that this is a relative purity assessment and assumes all impurities are eluted and detected.

Experimental Protocol: Reversed-Phase HPLC for [1-(2-Furyl)cyclopropyl]amine Hydrochloride

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (the furan ring provides good UV absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Sample Sample HPLC_System HPLC System (Pump, Injector, Column Oven) Sample->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Data_Analysis Chromatogram Analysis (Peak Integration, Purity Calculation) Detector->Data_Analysis

Figure 2: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile components of a mixture in the gas phase based on their interaction with a stationary phase in a long, thin capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification.

Expertise & Experience: While the hydrochloride salt itself is not volatile, the free amine is. Therefore, analysis by GC-MS requires either derivatization or direct injection of the free base. Direct injection of the free base is often simpler. It's important to use a column suitable for amines, such as a wax column or a column with a base-deactivated stationary phase, to prevent peak tailing. The mass spectrum will provide the molecular ion of the free base, confirming its identity, and fragmentation patterns can help identify related impurities.

Trustworthiness: GC-MS is a powerful tool for identifying volatile impurities, such as residual solvents and low-boiling point byproducts. The mass spectral data provides a high degree of confidence in the identity of the detected peaks.

Experimental Protocol: GC-MS for [1-(2-Furyl)cyclopropyl]amine (Free Base)

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a dedicated amine column).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the hydrochloride salt in a small amount of water, basify with 1M NaOH to pH > 10, and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and inject.

Sample_Prep Sample Preparation (Free Base Extraction) GC_MS_System GC-MS System (Injector, GC Oven, MS Detector) Sample_Prep->GC_MS_System Data_Analysis Mass Spectrum Analysis (Library Search, Impurity ID) GC_MS_System->Data_Analysis Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer Data_Analysis Spectral Analysis (Integration, Impurity Identification) NMR_Spectrometer->Data_Analysis

Sources

Enantioselective separation and analysis of [1-(2-Furyl)cyclopropyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the enantioselective separation and analysis of [1-(2-Furyl)cyclopropyl]amine hydrochloride, comparing High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) methodologies. This document provides researchers, scientists, and drug development professionals with objective performance comparisons, supporting experimental data, and detailed protocols to guide method selection.

The Criticality of Enantiomeric Purity in Pharmaceutical Intermediates

The three-dimensional structure of a molecule is fundamental to its biological function. For chiral compounds such as [1-(2-Furyl)cyclopropyl]amine hydrochloride, a key building block in modern pharmaceuticals, the spatial arrangement of its constituent atoms dictates its interaction with the inherently chiral environment of the human body. The two non-superimposable mirror-image forms, or enantiomers, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the source of the desired therapeutic effect, while the other could be inert or, in a worst-case scenario, contribute to adverse drug reactions. Consequently, the precise control and accurate measurement of enantiomeric purity are non-negotiable aspects of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary chromatographic techniques used for this critical quality control step.

Comparative Analysis of Chromatographic Techniques

The separation of enantiomers presents a unique challenge because they possess identical physical properties in an achiral environment. Enantioselective chromatography overcomes this by using a chiral stationary phase (CSP) to create a temporary, diastereomeric association with the analyte enantiomers, leading to differential retention and, thus, separation.[1] We will evaluate the three most powerful techniques in this domain: HPLC, SFC, and GC.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC with chiral stationary phases is the most established and widely used technique for enantioselective analysis.[2] Its versatility in handling a wide range of compounds, including those that are non-volatile or thermally fragile, makes it an invaluable tool.[3]

Mechanism of Chiral Recognition: Polysaccharide-based CSPs, derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including primary amines.[2][4][5] The chiral recognition mechanism is a complex interplay of forces within the helical grooves of the polysaccharide polymer. These include hydrogen bonding, π-π interactions between aromatic rings, dipole-dipole interactions, and steric hindrance, which collectively allow the CSP to differentiate between the two enantiomers.[4][6]

Performance Data:

ParameterMethod A: Normal-Phase HPLCMethod B: Reversed-Phase HPLC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Ethanol/Diethylamine (85:15:0.1)Acetonitrile/0.1% Formic Acid in Water (50:50)
Flow Rate 1.0 mL/min0.8 mL/min
Resolution (R_s_) > 2.5> 1.8
Analysis Time ~12 minutes~18 minutes
Advantages High efficiency and resolution.Good compatibility with mass spectrometry (MS).
Disadvantages Higher cost and environmental impact of solvents.Potentially broader peaks for basic amines.

Logical Workflow for HPLC Method Development:

Caption: A systematic approach to developing a robust enantioselective HPLC method.

Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC has gained significant traction as a powerful alternative to normal-phase HPLC, particularly for chiral separations.[7][8] It uses supercritical CO2 as the main mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency.[3]

Mechanism of Chiral Recognition: The separation mechanism in SFC is analogous to normal-phase HPLC, relying on the same types of interactions with the CSP. The properties of the supercritical fluid, however, allow for much higher flow rates without a significant loss in resolution, drastically reducing analysis times.[8][9] The reduced consumption of organic solvents also positions SFC as a more environmentally friendly ("green") technology.[7]

Performance Data:

ParameterSFC Method
Chiral Stationary Phase Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase CO2 / Methanol with 0.2% Triethylamine (70:30)
Flow Rate 4.0 mL/min
Back Pressure 120 bar
Resolution (R_s_) > 3.0
Analysis Time < 3 minutes
Advantages Extremely fast, high resolution, reduced solvent waste.
Disadvantages Requires specialized instrumentation.
Gas Chromatography (GC): A Niche Application

GC can be a highly efficient technique for the separation of volatile and thermally stable compounds.[10] For a primary amine like [1-(2-Furyl)cyclopropyl]amine, derivatization is typically required to increase its volatility and prevent peak tailing on the analytical column.

Mechanism of Chiral Recognition: Chiral GC separations are performed on capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.[11] The derivatized enantiomers form transient, diastereomeric complexes with the cyclodextrin cavities, leading to their separation based on differences in the stability of these complexes.

Performance Data:

ParameterGC Method (with Derivatization)
Derivatizing Agent N-trifluoroacetyl-L-prolyl chloride (L-TPC)
Chiral Stationary Phase Diacetyl-tert-butyldimethylsilyl-β-cyclodextrin
Carrier Gas Helium
Temperature Program 120°C hold 2 min, ramp 10°C/min to 220°C
Resolution (R_s_) > 2.0
Analysis Time ~15 minutes
Advantages Very high peak efficiency.
Disadvantages Requires a separate derivatization step; not suitable for thermally unstable compounds.

Detailed Experimental Protocol: Enantioselective SFC Method

This protocol outlines a rapid and highly efficient SFC method for the baseline separation of [1-(2-Furyl)cyclopropyl]amine enantiomers.

3.1. Materials and Reagents

  • [1-(2-Furyl)cyclopropyl]amine hydrochloride racemic standard

  • SFC-grade Methanol

  • SFC-grade Carbon Dioxide (CO2)

  • Triethylamine (TEA), HPLC grade

  • Chiral SFC Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 100 mm

3.2. Instrumentation

  • SFC system equipped with a photodiode array (PDA) detector and back pressure regulator.

3.3. Chromatographic Conditions

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol with 0.2% TEA

  • Gradient: Isocratic, 30% Co-solvent

  • Flow Rate: 4.0 mL/min

  • Back Pressure: 120 bar

  • Column Temperature: 40°C

  • Detection: UV at 225 nm

  • Injection Volume: 2 µL

3.4. Sample Preparation

  • Accurately weigh and dissolve the racemic standard in Methanol to a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample using a 0.22 µm syringe filter prior to injection.

3.5. System Suitability

  • Perform five replicate injections of the racemic standard.

  • The resolution (Rs) between the enantiomer peaks must be ≥ 2.5.

  • The relative standard deviation (RSD) for retention time and peak area should be ≤ 2.0%.

Core Principle of Chiral SFC Separation:

SFC_Principle MobilePhase Supercritical Fluid Mobile Phase (CO2 + Modifier) Interactions Diastereomeric Complex Formation MobilePhase->Interactions transports CSP Chiral Stationary Phase (Immobilized Polysaccharide) CSP->Interactions Analyte Analyte Enantiomers (R and S) Analyte->Interactions Separation Differential Retention & Elution Interactions->Separation

Caption: The fundamental interactions driving enantioseparation in SFC.

Conclusion and Recommendation

The selection of an appropriate analytical technique for the enantioselective analysis of [1-(2-Furyl)cyclopropyl]amine hydrochloride is a function of specific laboratory needs and project goals.

  • HPLC remains a robust and reliable choice, offering excellent resolution with a wide variety of available stationary phases and mobile phase conditions. It is the workhorse for many quality control labs.

  • SFC presents a compelling alternative, offering unparalleled speed and significantly reduced environmental impact.[7][8] For high-throughput screening and process development where rapid feedback is crucial, SFC is the superior technology.

  • GC is a more specialized technique that, while effective, is less practical due to the prerequisite derivatization step.

For both speed and performance, SFC is the recommended primary technique for the enantioselective analysis of this compound. Its ability to deliver baseline resolution in under three minutes provides a substantial advantage in a drug development environment. HPLC remains an excellent orthogonal technique for method validation and cross-confirmation. Ultimately, a well-characterized and validated method, regardless of the platform, is essential for guaranteeing the stereochemical integrity of this vital pharmaceutical intermediate.

References

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. (n.d.). ScienceDirect.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes. (2021). Polymer Chemistry (RSC Publishing).
  • Enantioseparation of napropamide by supercritical fluid chromatography: Effects of the chromatographic conditions and separation mechanism. (2018). PubMed.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2020). ResearchGate.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2013). ResearchGate.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
  • Polysaccharide-based CSPs. (n.d.). Chiralpedia.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Presentation.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. (2024). Slideshare.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Chiral chromatography is the separation of enantiomeric compounds. (n.d.). Document.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2018). ResearchGate.
  • High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository.
  • High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.